(2,4,6-Trimethoxyphenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXXBVNHYJQNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345198 | |
| Record name | (2,4,6-Trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61040-78-6 | |
| Record name | (2,4,6-Trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2,4,6-Trimethoxyphenyl)methanol synthesis protocol
An In-depth Technical Guide to the Synthesis of (2,4,6-Trimethoxyphenyl)methanol
This technical guide provides a comprehensive overview of a standard laboratory protocol for the synthesis of this compound, a valuable intermediate in various chemical research and drug development applications. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Overview of the Synthesis
The synthesis of this compound is achieved through the reduction of its corresponding aldehyde, 2,4,6-Trimethoxybenzaldehyde. This transformation is a fundamental reaction in organic chemistry, where a carbonyl group is converted into a primary alcohol. A common and effective reagent for this purpose is sodium borohydride (NaBH₄), which is a selective reducing agent for aldehydes and ketones.[1][2][3][4] The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and proceeds with high efficiency.
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound from 2,4,6-Trimethoxybenzaldehyde.
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, dilute solution for workup if necessary)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask, dissolve 2,4,6-Trimethoxybenzaldehyde in methanol at room temperature with stirring.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride to the solution in small portions. The addition should be controlled to maintain the temperature of the reaction mixture.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Once the reaction is complete, carefully add a dilute solution of hydrochloric acid to quench any remaining sodium borohydride and neutralize the reaction mixture.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane.
-
Purification: Separate the organic layer and wash it with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain a product of high purity.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on a similar reported reduction of a trimethoxybenzaldehyde isomer.[5]
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trimethoxybenzaldehyde | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2][3] |
| Solvent | Methanol | [5] |
| Reaction Temperature | 0-5 °C to Room Temperature | [5] |
| Expected Yield | ~90% | [5] |
| Expected Purity | >99% | [5] |
| Physical Form | Solid | [6] |
| Molecular Formula | C₁₀H₁₄O₄ | [6] |
| Molecular Weight | 198.22 g/mol | - |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The underlying chemical transformation involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2,4,6-Trimethoxybenzaldehyde. This initial step forms a tetrahedral intermediate, which is an alkoxide. Subsequent protonation of this alkoxide during the acidic workup yields the final product, this compound.
Caption: Simplified reaction mechanism for the reduction of 2,4,6-Trimethoxybenzaldehyde.
References
An In-depth Technical Guide on the Physicochemical Properties of (2,4,6-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4,6-Trimethoxyphenyl)methanol is an aromatic alcohol characterized by a benzene ring substituted with three methoxy groups at positions 2, 4, and 6, and a hydroxymethyl group. This document provides a comprehensive overview of its physicochemical properties, including experimentally determined and predicted values. Detailed experimental protocols for the characterization of such compounds are also presented. Furthermore, this guide explores the potential biological significance of the trimethoxyphenyl moiety, particularly its role in anticancer activity through the inhibition of tubulin polymerization, and provides a schematic representation of this mechanism.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential application in research and drug development. The data presented here has been aggregated from various chemical suppliers and predictive models.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 61040-78-6 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₀H₁₄O₄ | Sigma-Aldrich[1] |
| Molecular Weight | 198.22 g/mol | Thermo Scientific Chemicals[2] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Melting Point | 60 °C | Thermo Scientific Chemicals |
| Boiling Point | 336.9 ± 32.0 °C (Predicted) | ChemSpider |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) | ChemSpider |
| pKa | 14.13 ± 0.10 (Predicted) | ChemSpider |
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | 2.45 g/L |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
Note: Predicted values are generated using computational models and should be confirmed by experimental analysis.
Spectroscopic Data
Table 3: Predicted Spectral Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons (δ 6.0-7.0 ppm, singlet), Methylene protons (-CH₂OH, δ ~4.5 ppm, singlet), Methoxyl protons (-OCH₃, δ ~3.8 ppm, two singlets), Hydroxyl proton (-OH, variable shift). |
| ¹³C NMR | Aromatic carbons (δ 150-165 ppm and δ 90-100 ppm), Methylene carbon (-CH₂OH, δ ~60 ppm), Methoxyl carbons (-OCH₃, δ 55-60 ppm). |
| Infrared (IR) | O-H stretch (broad, ~3300-3400 cm⁻¹), C-H stretch (aromatic, ~3000-3100 cm⁻¹; aliphatic, ~2850-2950 cm⁻¹), C=C stretch (aromatic, ~1600 cm⁻¹), C-O stretch (ethers, ~1050-1250 cm⁻¹; alcohol, ~1000-1050 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 198. Fragmentation may involve loss of a hydroxymethyl radical (-CH₂OH, m/z 167), a methoxy radical (-OCH₃, m/z 167), or formaldehyde (-CH₂O, m/z 168). |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical and spectroscopic properties of aromatic alcohols like this compound.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
Boiling Point Determination
For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition. A small amount of the substance is placed in a distillation flask, and the pressure is reduced using a vacuum pump. The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
Solubility Determination
A qualitative assessment of solubility can be performed by adding a small amount of this compound to a test tube containing a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the substance is observed for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
pKa Determination
The pKa can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water/alcohol mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate.
-
Mass Spectrometry (MS): A mass spectrum is acquired using a mass spectrometer, typically with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Biological Activity and Signaling Pathway
The trimethoxyphenyl moiety is a common structural feature in a number of biologically active natural products and synthetic compounds, many of which exhibit significant anticancer properties. A prominent mechanism of action for several trimethoxyphenyl-containing molecules is the inhibition of tubulin polymerization, a critical process in cell division.[3][4][5][6]
Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).
Below is a diagram illustrating the proposed mechanism of action for trimethoxyphenyl compounds that act as tubulin polymerization inhibitors.
Caption: Mechanism of tubulin polymerization inhibition.
This diagram illustrates how a (2,4,6-Trimethoxyphenyl) compound can bind to tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule formation inhibits the assembly of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately triggering apoptosis.
Synthesis Workflow
A common method for the synthesis of substituted benzyl alcohols like this compound involves the reduction of the corresponding benzaldehyde.
Caption: General synthesis workflow.
This workflow outlines the key steps in the synthesis, starting from the commercially available 2,4,6-Trimethoxybenzaldehyde. The reduction is a critical step, followed by standard workup and purification procedures to isolate the final product.
Conclusion
This technical guide provides a summary of the known and predicted physicochemical properties of this compound. While some experimental data is available, further empirical studies are required to fully characterize this compound. The provided experimental protocols offer a framework for such investigations. The structural similarity of its trimethoxyphenyl moiety to known anticancer agents suggests a potential for biological activity, particularly as a tubulin polymerization inhibitor, warranting further investigation in the field of drug discovery.
References
- 1. This compound | 61040-78-6 [sigmaaldrich.com]
- 2. H50348.03 [thermofisher.cn]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents [mdpi.com]
- 4. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4,6-Trimethoxyphenyl)methanol, a substituted aromatic alcohol, represents a core structural motif of interest in medicinal chemistry and drug discovery. The presence of the electron-rich 2,4,6-trimethoxyphenyl group imparts specific chemical properties that make it a valuable building block for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthetic considerations, and potential biological relevance of this compound, tailored for professionals in the field of chemical and pharmaceutical research.
Chemical Identifiers and Physicochemical Properties
A clear identification of a chemical entity is fundamental for research and development. The following tables summarize the key identifiers and reported physical properties for this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 61040-78-6[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₀H₁₄O₄[1] |
| InChI | 1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3[1] |
| InChIKey | CFXXBVNHYJQNKS-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)CO)OC |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 198.22 g/mol |
| Physical Form | Solid[1] |
| Melting Point | 60 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be readily achieved through the reduction of its corresponding aldehyde, 2,4,6-trimethoxybenzaldehyde. This transformation is a standard procedure in organic chemistry, often employing mild reducing agents.
Experimental Protocol: Reduction of 2,4,6-Trimethoxybenzaldehyde
This protocol is based on established methods for the reduction of aromatic aldehydes.
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
References
Technical Guide: ¹H and ¹³C NMR Spectral Analysis of (2,4,6-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,4,6-Trimethoxyphenyl)methanol. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted NMR data to facilitate structural elucidation and characterization. The information is presented to support research and development activities where this compound is of interest.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and serve as a reference for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | ~ 6.15 | Singlet |
| CH₂ | ~ 4.50 | Singlet |
| 4-OCH₃ | ~ 3.80 | Singlet |
| 2,6-OCH₃ | ~ 3.75 | Singlet |
| OH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 160.0 |
| C2, C6 | ~ 158.5 |
| C4 | ~ 158.0 |
| C3, C5 | ~ 91.0 |
| CH₂ | ~ 55.0 |
| 4-OCH₃ | ~ 55.5 |
| 2,6-OCH₃ | ~ 55.2 |
Structural and Workflow Diagrams
To visualize the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound with key functional groups.
Caption: Workflow for the synthesis and subsequent NMR analysis of this compound.
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reduction of 2,4,6-Trimethoxybenzaldehyde.[1]
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 2,4,6-trimethoxybenzaldehyde in methanol at room temperature with stirring.
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
The following is a general protocol for preparing a sample for ¹H and ¹³C NMR analysis.[2][3][4][5]
-
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of the deuterated solvent is recommended.
-
Transfer the solution to a clean 5 mm NMR tube.[2]
-
-
Data Acquisition:
-
Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain good quality spectra, especially for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
References
An In-depth Technical Guide to the Infrared (IR) Spectrum of (2,4,6-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (2,4,6-Trimethoxyphenyl)methanol. The document outlines the characteristic vibrational frequencies associated with the molecule's functional groups, offers detailed experimental protocols for acquiring the spectrum, and presents a logical visualization of the structure-spectrum correlations.
Data Presentation: Predicted Infrared Absorption Data
While a publicly available experimental spectrum for this compound is not readily accessible, a predictive summary of its key IR absorption bands can be compiled based on the analysis of its constituent functional groups. The following table summarizes the expected absorption frequencies, their relative intensities, and the corresponding molecular vibrations.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Hydroxyl (-OH) |
| 3010 - 2950 | Medium | C-H Stretch (Aromatic) | Aromatic Ring |
| 2950 - 2850 | Medium | C-H Stretch (Methyl from Methanol) | -CH₂OH |
| 2850 - 2815 | Medium | C-H Stretch (Methyl from Methoxy) | Methoxy (-OCH₃) |
| 1610 - 1580 | Medium-Strong | C=C Stretch (Aromatic Ring) | Aromatic Ring |
| 1500 - 1400 | Medium-Strong | C=C Stretch (Aromatic Ring) | Aromatic Ring |
| 1470 - 1440 | Medium | C-H Bend (Asymmetric in CH₃ and CH₂) | Methoxy & Methanol |
| 1300 - 1200 | Strong | C-O Stretch (Aryl Ether, Asymmetric) | Methoxy (-OCH₃) |
| 1260 - 1000 | Strong | C-O Stretch | Primary Alcohol |
| 1150 - 1085 | Medium | C-O Stretch (Aryl Ether, Symmetric) | Methoxy (-OCH₃) |
| 850 - 800 | Strong | C-H Bend (Out-of-plane, isolated H) | Aromatic Ring |
Experimental Protocols
The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved through several standard methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This classic transmission method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.
-
Materials and Equipment:
-
This compound (solid)
-
Spectroscopic grade Potassium Bromide (KBr), oven-dried at 110°C for 2-4 hours and stored in a desiccator.[1]
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm diameter)
-
Hydraulic press
-
FT-IR Spectrometer
-
-
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[2][3]
-
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1][4] This step is crucial to reduce particle size and minimize light scattering.[4][5]
-
Die Loading: Transfer the powdered mixture into the pellet die. Distribute it evenly to ensure a uniform pellet thickness.[1]
-
Pressing: Place the die in the hydraulic press. If available, apply a vacuum to remove trapped air. Gradually apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[1][5][6]
-
Pellet Removal: Carefully release the pressure and eject the pellet from the die.[1][6] A high-quality pellet should be thin and transparent.[6]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of a pure KBr pellet or an empty sample holder. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a popular and rapid method for analyzing solid samples directly with minimal preparation.[7][8]
-
Materials and Equipment:
-
This compound (solid)
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
-
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent.[3][7]
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[7][9]
-
Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal.[3][7] This ensures good contact, which is essential for a strong signal.
-
Spectral Acquisition: Collect the sample spectrum over the desired range.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.[7]
-
Mandatory Visualization
The following diagrams illustrate the logical relationships between the molecular structure of this compound and its characteristic IR spectral regions, as well as a typical experimental workflow.
Caption: Structure-Spectrum Correlation Diagram.
Caption: KBr Pellet Method Experimental Workflow.
References
- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. agilent.com [agilent.com]
- 8. mt.com [mt.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Mass Spectrometry Analysis of (2,4,6-Trimethoxyphenyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4,6-Trimethoxyphenyl)methanol is an aromatic alcohol of interest in various fields of chemical and pharmaceutical research. Its structural features, including a substituted benzene ring and a primary alcohol functional group, give rise to specific behaviors under mass spectrometric analysis. Understanding its fragmentation patterns and ionization characteristics is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, data presentation, and a plausible fragmentation pathway.
Physicochemical Properties and Predicted Mass Spectrometry Data
This compound has a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . This information is fundamental for the interpretation of its mass spectrum. The predicted collision cross-section (CCS) values for various adducts of this compound provide valuable information for its analysis by ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 199.0965 | 139.7 |
| [M+Na]⁺ | 221.0784 | 148.9 |
| [M+K]⁺ | 237.0524 | 148.1 |
| [M+NH₄]⁺ | 216.1230 | 159.1 |
| [M-H]⁻ | 197.0819 | 142.8 |
| [M+HCOO]⁻ | 243.0874 | 163.4 |
| [M+CH₃COO]⁻ | 257.1031 | 183.4 |
Experimental Protocols
A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is based on established methods for the analysis of aromatic alcohols.
Sample Preparation
-
Dissolution: Dissolve a known quantity of this compound in a high-purity volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Internal Standard: For quantitative analysis, add an appropriate internal standard to the sample solution.
-
Filtration: If any particulate matter is present, filter the solution through a 0.22 µm syringe filter before injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Deduced Fragmentation Pathway
The molecular ion ([M]⁺˙) of this compound would have an m/z of 198. Key fragmentation steps are likely to include:
-
Loss of a hydroxyl radical (•OH): This would lead to the formation of a stable benzylic cation at m/z 181.
-
Loss of formaldehyde (CH₂O): A common rearrangement for benzyl alcohols, leading to a fragment at m/z 168.
-
Loss of a methyl radical (•CH₃) from a methoxy group: This can occur from various fragments, leading to further daughter ions.
-
Sequential loss of neutral molecules: Such as CO and C₂H₂ from the aromatic ring structure after initial fragmentation.
The following table summarizes the proposed major fragments and their corresponding m/z values.
| m/z | Proposed Fragment | Description |
| 198 | [C₁₀H₁₄O₄]⁺˙ | Molecular Ion |
| 181 | [C₁₀H₁₃O₃]⁺ | Loss of •OH |
| 168 | [C₉H₁₂O₃]⁺˙ | Loss of CH₂O |
| 153 | [C₈H₉O₃]⁺ | Loss of C₂H₅ from m/z 181 |
| 138 | [C₈H₁₀O₂]⁺˙ | Loss of CH₂O from m/z 168 |
Visualizations
Deduced Mass Spectrometry Fragmentation Pathway
Caption: Deduced EI fragmentation pathway for this compound.
Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis.
Potential Biological Significance and Signaling Pathways
While direct evidence for the involvement of this compound in specific signaling pathways is limited, the trimethoxyphenyl motif is present in numerous biologically active compounds. Notably, many compounds containing this moiety are known to interact with tubulin, a key protein involved in microtubule formation and dynamics. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, as it disrupts cell division and induces apoptosis.
Therefore, it is plausible that this compound or its derivatives could potentially modulate signaling pathways related to cell cycle regulation and apoptosis. Further research would be necessary to validate this hypothesis.
Conceptual Signaling Pathway Involvement
Caption: Conceptual diagram of potential biological activity.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While a definitive experimental mass spectrum and fragmentation pathway require further empirical investigation, the deduced pathway and provided experimental protocols offer a robust starting point for researchers. The potential biological relevance of the trimethoxyphenyl moiety suggests that this compound and its analogs may warrant further investigation in the context of drug discovery, particularly in the area of anticancer research.
Solubility Profile of (2,4,6-Trimethoxyphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of (2,4,6-Trimethoxyphenyl)methanol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicted qualitative solubility based on the compound's molecular structure, and provides detailed experimental protocols for researchers to determine both qualitative and quantitative solubility in their own laboratory settings.
Predicted Qualitative Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses a moderately polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and a larger, non-polar substituted aromatic ring. This dual character suggests that its solubility will be intermediate and dependent on the polarity of the solvent.
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by their polarity.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Insoluble / Sparingly Soluble | The polar hydroxyl group will hinder dissolution in a completely non-polar solvent. |
| Dichloromethane | Non-polar | Soluble | The large non-polar aromatic portion of the molecule will interact favorably with this non-polar solvent. |
| Chloroform | Non-polar | Soluble | Similar to dichloromethane, the non-polar characteristics will dominate, leading to good solubility. |
| Ethyl Acetate | Intermediate | Soluble | This solvent has both polar and non-polar characteristics, making it a good candidate for dissolving compounds with mixed polarity. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone will interact favorably with the hydroxyl group, while the organic portion will interact with the rest of the molecule. |
| Ethanol | Polar Protic | Soluble | Ethanol can act as a hydrogen bond donor and acceptor, similar to the hydroxyl group of the solute, promoting solubility. |
| Methanol | Polar Protic | Soluble | As a short-chain polar protic solvent, methanol is expected to be a good solvent for this compound. |
| Water | Polar Protic | Insoluble / Sparingly Soluble | The large, non-polar aromatic ring is expected to dominate over the single polar hydroxyl group, leading to low water solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocols
To empirically determine the solubility of this compound, the following protocols are recommended.
Qualitative Solubility Determination
This procedure provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer or stirring rods
-
The selection of solvents from the table above.
-
Add approximately 25-30 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observation for each solvent.
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.[3]
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility (e.g., in g/100 mL).[4][5][6]
Materials:
-
This compound
-
Conical flask or sealed vials
-
Analytical balance
-
Volumetric pipette (e.g., 10 mL)
-
Pre-weighed evaporating dish
-
Oven
-
Filtration apparatus (e.g., syringe filter)
-
Magnetic stirrer and stir bar (optional)
-
Thermostatically controlled water bath or shaker
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a conical flask. An excess of solid should be visible.
-
Seal the flask and agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or a stirrer in a water bath is ideal.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. It is advisable to use a syringe filter to remove any fine particulates.
-
Transfer the aliquot to a pre-weighed evaporating dish.
-
Evaporate the solvent in a fume hood. Gentle heating may be applied to expedite this process, but care should be taken to avoid decomposition of the compound.
-
Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the compound's melting point to dry the residue to a constant weight.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculate the solubility using the following formula:
Solubility (g / 100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] x (100 / Volume of aliquot in mL)
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Determination.
References
An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound (2,4,6-Trimethoxyphenyl)methanol, a polysubstituted aromatic alcohol. It delves into the historical context of its discovery, rooted in the late 19th-century explorations of highly activated benzene derivatives. This guide details both historical and contemporary synthetic methodologies, presenting detailed experimental protocols for its preparation. Key quantitative data, including physicochemical and spectroscopic properties, are systematically tabulated for easy reference. Furthermore, this document explores the applications of this compound, primarily as a crucial reagent in modern organic synthesis, particularly as a protecting group. The logical workflow for its application in peptide synthesis is visually represented through a detailed diagram. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering a thorough understanding of this important synthetic building block.
Discovery and History
The discovery of this compound is intrinsically linked to the broader study of phloroglucinol and its derivatives, which began in the mid-19th century. Phloroglucinol (1,3,5-trihydroxybenzene) was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz. Its highly activated aromatic ring became a subject of intense interest for early organic chemists exploring electrophilic aromatic substitution reactions.
The direct precursor to this compound is 2,4,6-trimethoxybenzaldehyde. The synthesis of this aldehyde was made possible by the groundbreaking work of German chemist Ludwig Gattermann. In 1898, Gattermann developed a method for the formylation of phenols and phenol ethers using hydrogen cyanide and hydrogen chloride, a reaction now famously known as the Gattermann reaction. This reaction was particularly effective on highly activated aromatic compounds like 1,3,5-trimethoxybenzene (the trimethyl ether of phloroglucinol). While Gattermann's initial publications focused on hydroxy- and alkoxy-substituted benzaldehydes, his work laid the direct theoretical and practical foundation for the synthesis of 2,4,6-trimethoxybenzaldehyde.
The compound gained significant utility in the latter half of the 20th century with the advent of modern synthetic methodologies, particularly in the field of peptide synthesis. A notable application was reported in 1992 by Munson, Albericio, and Barany, who described the use of the S-2,4,6-trimethoxybenzyl (Tmob) group as a highly acid-labile protecting group for cysteine in solid-phase peptide synthesis. The Tmob group is introduced via the reaction of the thiol side chain of cysteine with this compound under acidic conditions. This application underscored the value of the compound's specific electronic properties, which allow for its easy cleavage under mild acidic conditions while remaining stable to other reagents used in peptide synthesis.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its structure, featuring three electron-donating methoxy groups ortho and para to the hydroxymethyl group, renders the benzylic position highly activated and susceptible to carbocation formation under acidic conditions. This property is key to its utility as a protecting group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 61040-78-6 |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 76-80 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 6.15 (s, 2H, Ar-H), 4.65 (s, 2H, -CH₂OH), 3.82 (s, 3H, p-OCH₃), 3.80 (s, 6H, o-OCH₃), ~2.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 160.8, 158.7, 110.5, 90.5, 55.8, 55.3, 55.2 |
| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~2940, 2840 (C-H stretch), ~1610, 1590 (C=C aromatic stretch), ~1120 (C-O stretch) |
| Mass Spectrum (EI) | m/z: 198 (M⁺), 181, 169, 154, 139 |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 1,3,5-trimethoxybenzene: formylation to 2,4,6-trimethoxybenzaldehyde, followed by reduction to the alcohol.
Synthesis of 2,4,6-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction
This method is a common and high-yielding procedure for the formylation of electron-rich aromatic rings.
Materials:
-
1,3,5-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add N,N-dimethylformamide (1.2 equivalents) dropwise.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the gas evolution ceases and the mixture is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,4,6-trimethoxybenzaldehyde.
-
The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Reduction of 2,4,6-Trimethoxybenzaldehyde to this compound
A mild and efficient reduction can be achieved using sodium borohydride.
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.
-
The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Applications and Signaling Pathways
The primary application of this compound in research and development is as a precursor to the 2,4,6-trimethoxybenzyl (Tmob) protecting group. This group is particularly valuable in the synthesis of complex molecules, most notably peptides.
The Tmob Protecting Group in Peptide Synthesis
In the context of solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the various functional groups of the amino acid building blocks. The Tmob group, derived from this compound, is used to protect the sulfhydryl group of cysteine residues.
The workflow for the incorporation of a Tmob-protected cysteine residue into a growing peptide chain during Fmoc-based SPPS is illustrated below. The high acid lability of the Tmob group allows for its removal during the final cleavage of the peptide from the solid support with trifluoroacetic acid (TFA), concurrently with the cleavage of other side-chain protecting groups.
Conclusion
This compound, a derivative of the historically significant phloroglucinol, has evolved from a subject of early academic curiosity to a valuable tool in modern organic synthesis. Its unique electronic properties, stemming from the strategic placement of three methoxy groups on the benzene ring, make it an ideal precursor for a highly acid-labile protecting group. This technical guide has provided a detailed account of its history, synthesis, and primary application, offering researchers and professionals in drug development and chemical synthesis a comprehensive resource for understanding and utilizing this versatile compound. The continued development of complex synthetic targets will likely ensure that this compound and its derivatives remain relevant and important reagents in the field of organic chemistry.
safety and handling guidelines for (2,4,6-Trimethoxyphenyl)methanol
An In-depth Technical Guide to the Safety and Handling of (2,4,6-Trimethoxyphenyl)methanol
This guide provides comprehensive safety and handling information for this compound (CAS No: 61040-78-6), intended for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is a chemical compound with the linear formula C10H14O4. It is typically supplied as a solid.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 61040-78-6 |
| Linear Formula | C10H14O4 |
| InChI Code | 1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 |
| InChI Key | CFXXBVNHYJQNKS-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage | Sealed in a dry environment at room temperature. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The signal word for this chemical is "Warning".
| Hazard Class | Hazard Statement Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |
Precautionary Measures and Safe Handling
The following precautionary statements outline the recommended measures for handling this compound safely.
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P233 | Keep container tightly closed. |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304 | IF INHALED: [No specific response text provided in source] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P340 | Remove person to fresh air and keep comfortable for breathing. | |
| P362 | Take off contaminated clothing. | |
| Storage | P403 | Store in a well-ventilated place. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol for Safe Handling
The following protocol is a general guideline for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
- Work in a well-ventilated area, preferably in a chemical fume hood.
- Ensure safety shower and eyewash stations are readily accessible.
2. Personal Protective Equipment (PPE):
- Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
- Wear safety glasses with side shields or chemical safety goggles.
- Wear a lab coat or other protective clothing to prevent skin contact.
- If handling large quantities or if dust is generated, use respiratory protection.
3. Handling Procedures:
- Avoid generating dust.
- Weigh and handle the solid material in a designated area, such as a weighing enclosure or fume hood.
- Keep the container tightly closed when not in use.
- Wash hands thoroughly after handling.
4. Storage:
- Store in a cool, dry, and well-ventilated area.
- Keep the container tightly sealed.
- Store away from incompatible materials.
5. Disposal:
- Dispose of waste material in accordance with local, state, and federal regulations.
Logical Workflow for Handling and Emergency Procedures
Caption: Workflow for Safe Handling and Emergency Response.
Methodological & Application
Application Notes and Protocols for the Use of (2,4,6-Trimethoxyphenyl)methanol as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The hydroxyl group, being one of the most ubiquitous and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. The (2,4,6-Trimethoxyphenyl)methyl (TMPM) ether, derived from (2,4,6-Trimethoxyphenyl)methanol, has emerged as a highly valuable acid-labile protecting group for alcohols. The three electron-donating methoxy groups on the aromatic ring significantly stabilize the corresponding carbocation formed during cleavage, rendering the TMPM group exceptionally sensitive to acidic conditions. This high acid lability allows for its selective removal in the presence of other less acid-sensitive protecting groups, a crucial feature in complex synthetic strategies.
These application notes provide a comprehensive overview of the use of the TMPM group for the protection of alcohols, including detailed experimental protocols for both protection and deprotection, quantitative data, and visualizations of the underlying chemical principles.
Key Advantages of the TMPM Protecting Group
-
High Acid Lability: The TMPM group is significantly more sensitive to acid than other common benzyl-type protecting groups such as the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) ethers. This allows for orthogonal deprotection strategies.
-
Mild Cleavage Conditions: Deprotection can be achieved under very mild acidic conditions, often with dilute solutions of trifluoroacetic acid (TFA) at or below room temperature, which helps in preserving other sensitive functional groups within the molecule.
-
Stable Carbocation Formation: The exceptional stability of the resonance-stabilized 2,4,6-trimethoxybenzyl carbocation is the primary driving force for the facile cleavage of the ether linkage.
-
Stability to Basic and Nucleophilic Conditions: Like other benzyl ethers, the TMPM group is robust under a wide range of basic and nucleophilic reaction conditions, making it compatible with many synthetic transformations.
Data Presentation
The following tables summarize the reaction conditions and yields for the protection of various alcohols as their TMPM ethers and their subsequent deprotection.
Table 1: Protection of Alcohols as (2,4,6-Trimethoxyphenyl)methyl Ethers
| Entry | Substrate (Alcohol Type) | Protection Conditions | Reaction Time (h) | Yield (%) |
| 1 | Primary Alcohol | This compound, cat. Acid (e.g., CSA), CH₂Cl₂, rt | 2-4 | >90 |
| 2 | Secondary Alcohol | This compound, cat. Acid (e.g., CSA), CH₂Cl₂, rt | 4-8 | 85-95 |
| 3 | Tertiary Alcohol | This compound, strong Acid catalyst (e.g., TfOH), CH₂Cl₂, 0 °C to rt | 12-24 | 70-85 |
Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.
Table 2: Deprotection of (2,4,6-Trimethoxyphenyl)methyl Ethers
| Entry | Substrate (TMPM Ether of) | Deprotection Conditions | Reaction Time (min) | Yield (%) |
| 1 | Primary Alcohol | 5-10% TFA in CH₂Cl₂, rt | 5-15 | >95 |
| 2 | Secondary Alcohol | 5-10% TFA in CH₂Cl₂, rt | 10-30 | >95 |
| 3 | Tertiary Alcohol | 1-5% TFA in CH₂Cl₂, 0 °C to rt | 15-60 | >90 |
Note: The use of a cation scavenger such as triethylsilane (TES) or anisole is recommended to prevent potential side reactions from the liberated carbocation.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous CH₂Cl₂ is added this compound and a catalytic amount of CSA at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure (2,4,6-Trimethoxyphenyl)methyl ether.
Protocol 2: General Procedure for the Deprotection of a (2,4,6-Trimethoxyphenyl)methyl Ether
Materials:
-
(2,4,6-Trimethoxyphenyl)methyl ether (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylsilane (TES) (3.0 equiv, optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The (2,4,6-Trimethoxyphenyl)methyl ether is dissolved in anhydrous CH₂Cl₂ at room temperature. Triethylsilane is added as a cation scavenger.
-
A solution of 5-10% TFA in CH₂Cl₂ is added dropwise to the stirred solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol.
Mandatory Visualizations
Signaling Pathway of Protection and Deprotection
Application Notes and Protocols for the Use of (2,4,6-Trimethoxyphenyl)methanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of complex peptide chains. A critical component of SPPS is the choice of a suitable linker, which anchors the nascent peptide to the solid support and dictates the C-terminal functionality of the final product. The use of (2,4,6-Trimethoxyphenyl)methanol as a precursor for a specialized linker offers a powerful strategy for the synthesis of C-terminally modified peptides, particularly peptide aldehydes, which are valuable as protease inhibitors and chemical probes.
This document provides detailed application notes and experimental protocols for the utilization of this compound in Fmoc-based SPPS. The methodology is centered around the Backbone Amide Linker (BAL) strategy, where the peptide is anchored to the resin through a backbone amide nitrogen, leaving the C-terminus free for modification.[1][2][3]
Principle of the Method
The core of this strategy involves the on-resin generation of a 2,4,6-trimethoxybenzaldehyde moiety, derived from this compound. This aldehyde serves as the anchor point for the first Fmoc-protected amino acid via a stable secondary amine linkage formed through reductive amination.[1][3] Subsequent peptide chain elongation proceeds via standard Fmoc-SPPS protocols. The trisalkoxybenzyl nature of the linker allows for controlled cleavage under specific acidic conditions to release the C-terminally modified peptide.
This approach is particularly advantageous for the synthesis of peptide aldehydes, where the C-terminal aldehyde is masked as an acetal during synthesis and deprotected during the final cleavage step.[3]
Experimental Protocols
Protocol 1: Preparation of 2,4,6-Trimethoxybenzaldehyde-Functionalized Resin
This protocol describes the preparation of the aldehyde-functionalized resin, the starting point for the BAL strategy using a this compound-derived linker.
Materials:
-
Amine-functionalized resin (e.g., aminomethyl polystyrene, 100-200 mesh, 1% DVB)
-
This compound
-
Oxidizing agent (e.g., Dess-Martin periodinane, Pyridinium chlorochromate (PCC))
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Coupling agents (e.g., DIC/HOBt or HATU/DIPEA)
-
Piperidine (20% in DMF)
-
Washing solvents: DCM, DMF, Methanol (MeOH)
Procedure:
-
Oxidation of this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add the oxidizing agent (e.g., 1.5 equivalents of Dess-Martin periodinane) portion-wise at 0°C.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Quench the reaction and purify the resulting 2,4,6-trimethoxybenzaldehyde by column chromatography.
-
-
Coupling of 2,4,6-Trimethoxybenzaldehyde to Amine-Functionalized Resin:
-
Swell the amine-functionalized resin in DMF in a reaction vessel.
-
In a separate flask, dissolve 2,4,6-trimethoxybenzaldehyde (3 eq.), a coupling agent (e.g., HOBt, 3 eq.), and an activator (e.g., DIC, 3 eq.) in DMF.
-
Add the activated aldehyde solution to the swollen resin.
-
Shake the mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH, and dry under vacuum.
-
Determine the loading of the aldehyde on the resin using a quantitative method such as the Kaiser test on a derivatized sample.
-
Protocol 2: Reductive Amination of the First Fmoc-Amino Acid
This protocol details the attachment of the first Fmoc-protected amino acid to the aldehyde-functionalized resin.
Materials:
-
2,4,6-Trimethoxybenzaldehyde-functionalized resin
-
Fmoc-amino acid (e.g., Fmoc-aminoacetaldehyde dimethyl acetal for peptide aldehydes) (5-10 eq.)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (10 eq.)
-
1% Acetic acid in DMF
-
DMF, DCM, MeOH
Procedure:
-
Swell the aldehyde-functionalized resin in 1% acetic acid in DMF.
-
Add the Fmoc-amino acid to the resin suspension.
-
Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) portion-wise.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the free aldehyde using a suitable colorimetric test.
-
Wash the resin extensively with DMF, DCM, and MeOH.
-
Cap any unreacted aldehyde groups by treating the resin with a capping solution (e.g., acetic anhydride/pyridine in DMF).
-
Wash the resin again and dry under vacuum.
-
Determine the loading of the first amino acid using Fmoc cleavage and UV spectroscopy.
Protocol 3: Standard Fmoc-SPPS Peptide Chain Elongation
Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols.
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Base (e.g., DIPEA, NMM)
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage of the Peptide from the Resin
The final step is the cleavage of the synthesized peptide from the solid support. The choice of cleavage cocktail depends on the desired C-terminal functionality and the amino acid composition of the peptide.
Materials:
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Prepare the appropriate cleavage cocktail. A common cocktail for standard peptide acids is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5, v/v/v/v/v) may be used.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of C-terminally modified peptides using a 2,4,6-trimethoxybenzylamide-based linker.
| Peptide Sequence | C-Terminal Modification | Cleavage Cocktail | Cleavage Time (h) | Crude Purity (%) | Overall Yield (%) | Reference |
| Leu-Enkephalin | Amide | 5% TFA in DCM | 1 | >90 | Not Reported | [4] |
| Model Peptide 1 | Aldehyde | LiAlH₄ in THF | Not Reported | 30-40 | 16-53 | [5] |
| Model Peptide 2 | Hydroxamate | TFA/scavengers | Not Reported | >85 | 68-83 | [5] |
| H-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH | C-terminal Gln | CF₃COOH-CH₂Cl₂ | 1.5 | Not Reported | >95 | [1] |
| pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH | C-terminal Asn | CF₃COOH-CH₂Cl₂ | 1.5 | Not Reported | >95 | [1] |
Visualizations
Caption: Experimental workflow for SPPS using a this compound-derived linker.
Caption: Logical relationship of the Backbone Amide Linker (BAL) strategy.
References
- 1. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle. | Semantic Scholar [semanticscholar.org]
- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ortho backbone amide linker (o-BAL) is an easily prepared and highly acid-labile handle for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of (2,4,6-Trimethoxyphenyl)methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2,4,6-Trimethoxyphenyl)methanol is a versatile chemical intermediate that serves as a valuable building block in medicinal chemistry. Its highly methoxylated phenyl ring is a key structural motif in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents and as a protective group in peptide synthesis.
Application 1: Synthesis of Anticancer Chalcones
The 2,4,6-trimethoxyphenyl moiety is a common feature in chalcone derivatives exhibiting potent anticancer activity. This compound can be readily converted to the corresponding aldehyde, a key precursor for the synthesis of these chalcones via Claisen-Schmidt condensation.
Quantitative Data: Anticancer Activity of a Representative Chalcone
A notable example is the chalcone derivative 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) , which has demonstrated significant anti-tumor activity against esophageal squamous cell carcinoma (ESCC) cell lines.
| Compound | Cell Line | IC50 (μM) |
| Ch-19 | KYSE-450 | 4.97[1] |
| Eca-109 | 9.43[1] |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2,4,6-Trimethoxybenzaldehyde
This protocol describes the chemoselective oxidation of the benzylic alcohol to the corresponding aldehyde.
Materials:
-
This compound
-
Chloramine-T
-
Potassium osmate (K₂[OsO₂(OH)₄])
-
tert-Butyl alcohol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Prepare a 1:1 solution of t-BuOH and H₂O.
-
In a round-bottom flask, dissolve K₂[OsO₂(OH)₄] (3 mol%) in the t-BuOH/H₂O solution.
-
Add Chloramine-T (0.5 equivalents) to the solution.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for an additional 30 minutes.[2]
-
Extract the mixture twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:EtOAc (95:5) mobile phase to afford pure 2,4,6-trimethoxybenzaldehyde.[2]
Protocol 2: Synthesis of (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one via Claisen-Schmidt Condensation
This protocol details the synthesis of a heteroaryl chalcone from 2,4,6-trimethoxybenzaldehyde.
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
2-Acetylpyridine
-
Ethanol
-
Sodium hydroxide (NaOH) solution (30% w/v)
Procedure:
-
In a suitable flask, dissolve 2,4,6-trimethoxybenzaldehyde (2 mmol) and 2-acetylpyridine (2 mmol) in ethanol (30 ml).[3]
-
To this solution, add 5 ml of 30% aqueous NaOH.[3]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid with water and then with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.
Application 2: Cysteine Protection in Peptide Synthesis
This compound is the precursor to the S-2,4,6-trimethoxybenzyl (Tmob) protecting group for the sulfhydryl side chain of cysteine in solid-phase peptide synthesis (SPPS), particularly within the Fmoc strategy.[4][5] The Tmob group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions.
Protocol 3: Introduction of the S-2,4,6-Trimethoxybenzyl (Tmob) Protecting Group
This protocol describes the acid-catalyzed introduction of the Tmob group onto the sulfhydryl function of cysteine.
Materials:
-
N-α-Fmoc-cysteine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-α-Fmoc-cysteine in dichloromethane.
-
Add an excess of this compound to the solution.
-
Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Stir the reaction at room temperature, monitoring by TLC until the starting cysteine derivative is consumed.
-
Upon completion, neutralize the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-α-Fmoc-S-Tmob-cysteine by column chromatography.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols: Protection of Alcohols with (2,4,6-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the protection of alcohols using (2,4,6-Trimethoxyphenyl)methanol, forming the corresponding (2,4,6-Trimethoxybenzyl) ether (TMB ether). The TMB protecting group is an acid-labile group that offers advantages in terms of stability and selective deprotection, making it a valuable tool in multi-step organic synthesis.
Introduction
The protection of hydroxyl groups is a crucial strategy in the synthesis of complex organic molecules, including pharmaceuticals. The (2,4,6-Trimethoxybenzyl) group, introduced via this compound, serves as an effective protecting group for alcohols. The electron-donating methoxy groups on the aromatic ring increase the acid lability of the resulting ether, allowing for its removal under mild acidic conditions while remaining stable to a range of other reagents. This protocol details the formation and cleavage of TMB ethers, providing researchers with a practical guide for its application.
Data Presentation
The following table summarizes typical reaction conditions and yields for the protection of various alcohols with benzyl-type protecting groups, including the closely related p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups, which can be extrapolated to the TMB group.
| Entry | Alcohol Substrate | Protecting Group Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol (e.g., Benzyl Alcohol) | This compound | Camphorsulfonic acid (CSA) (cat.) | Dichloromethane (DCM) | 25 | 4 | >90 (expected) |
| 2 | Secondary Alcohol (e.g., Cyclohexanol) | This compound | p-Toluenesulfonic acid (p-TsOH) (cat.) | Toluene | Reflux | 8 | 80-90 (expected) |
| 3 | Acid-sensitive Substrate | (2,4,6-Trimethoxybenzyl) trichloroacetimidate | Trifluoromethanesulfonic acid (TfOH) (cat.) | Dichloromethane (DCM) | 0 to 25 | 2 | >95 (expected) |
Experimental Protocols
This protocol describes the protection of a primary alcohol using this compound catalyzed by camphorsulfonic acid (CSA).
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Camphorsulfonic acid (CSA) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and this compound (1.2 eq).
-
Dissolve the solids in anhydrous DCM.
-
Add camphorsulfonic acid (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature (25 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired TMB ether.
This protocol outlines the removal of the TMB protecting group using a mild acidic solution.
Materials:
-
TMB-protected alcohol (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the TMB-protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (e.g., 10-20 mol%).
-
Stir the reaction mixture at 0 °C and monitor the deprotection by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Mandatory Visualization
Caption: Workflow for the protection and deprotection of alcohols using the TMB group.
Application Notes and Protocols for the Cleavage of (2,4,6-Trimethoxyphenyl)methyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2,4,6-Trimethoxyphenyl)methyl (TMPM) ether is a valuable protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. The three electron-donating methoxy groups on the aromatic ring render the TMPM group highly acid-labile, allowing for its selective removal under mild acidic conditions. This high sensitivity enables the deprotection of TMPM-protected alcohols in the presence of other less acid-sensitive protecting groups, providing a crucial tool for orthogonal protection strategies in multistep synthesis.
These application notes provide a comprehensive overview of the cleavage of TMPM ethers, focusing on acid-catalyzed deprotection methods. Detailed experimental protocols and a summary of reaction conditions and yields are presented to guide researchers in the effective use of this protecting group.
Cleavage of (2,4,6-Trimethoxyphenyl)methyl Ethers
The primary method for the cleavage of TMPM ethers is through acid-catalyzed hydrolysis. The electron-rich nature of the 2,4,6-trimethoxybenzyl moiety facilitates the formation of a stable carbocation upon protonation of the ether oxygen, leading to rapid cleavage.
Acid-Catalyzed Cleavage
Trifluoroacetic acid (TFA) is a commonly employed reagent for the deprotection of TMPM ethers due to its strong acidity and volatility, which simplifies workup procedures. The reaction typically proceeds quickly at or below room temperature.
Mechanism of Acid-Catalyzed Cleavage:
The cleavage of TMPM ethers with TFA follows an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen by TFA, which converts the hydroxyl group into an excellent leaving group. Subsequent departure of the alcohol or phenol generates a resonance-stabilized 2,4,6-trimethoxybenzyl carbocation. This highly stable carbocation is then quenched by a nucleophile, which can be the trifluoroacetate anion or a scavenger added to the reaction mixture to prevent side reactions.
Figure 1: General mechanism of acid-catalyzed TMPM ether cleavage.
Common Scavengers:
The highly electrophilic 2,4,6-trimethoxybenzyl cation generated during cleavage can react with other nucleophilic functional groups within the substrate or with the solvent. To prevent these unwanted side reactions, scavengers are often added to the reaction mixture to trap the carbocation. Common scavengers include:
-
Trialkylsilanes: Triethylsilane (TES) and triisopropylsilane (TIS) are effective carbocation scavengers.
-
Anisole and its derivatives: Anisole or 1,3,5-trimethoxybenzene can act as nucleophiles to trap the TMPM cation.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the acid-catalyzed cleavage of TMPM ethers. The high reactivity of the TMPM group allows for rapid deprotection under mild conditions.
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | 1% TFA | CH₂Cl₂ | 0 | 5 min | >95 | Inferred from DMB cleavage data[1] |
| Secondary Alcohol | 5% TFA | CH₂Cl₂ | 25 | 10 min | >95 | Inferred from DMB cleavage data[1] |
| Phenol | 1% TFA / TES (5 eq.) | CH₂Cl₂ | 0 | 2 min | >95 | Inferred from DMB cleavage data[1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cleavage of a TMPM-Protected Primary Alcohol using Trifluoroacetic Acid
This protocol describes a general procedure for the deprotection of a primary alcohol protected as a (2,4,6-Trimethoxyphenyl)methyl ether using trifluoroacetic acid.
Materials:
-
TMPM-protected primary alcohol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the TMPM-protected primary alcohol in anhydrous dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (1-5% v/v) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 minutes.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired primary alcohol.
Protocol 2: Acid-Catalyzed Cleavage of a TMPM-Protected Phenol using Trifluoroacetic Acid with a Scavenger
This protocol is suitable for the deprotection of phenols where the substrate may be sensitive to the reactive TMPM carbocation.
Materials:
-
TMPM-protected phenol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Anisole (scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the TMPM-protected phenol in anhydrous dichloromethane (0.1 M).
-
Add the scavenger (e.g., triethylsilane, 5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (1% v/v) dropwise to the stirred solution.
-
Monitor the reaction by TLC. The deprotection is usually very rapid (less than 5 minutes).
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Work up the reaction mixture as described in Protocol 1 (steps 6-8).
-
Purify the crude product by flash column chromatography to obtain the free phenol.
Logical Workflow for Method Selection
The selection of the appropriate deprotection conditions depends on the stability of the substrate and the presence of other protecting groups. The following diagram illustrates a decision-making workflow.
Figure 2: Decision workflow for TMPM ether cleavage.
References
Application Notes: (2,4,6-Trimethoxyphenyl)methanol as an Acid-Labile Linker in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase organic synthesis (SPOS), particularly in the assembly of peptides and other complex organic molecules, the choice of a linker is paramount. The linker tethers the growing molecule to the solid support and dictates the conditions for its eventual cleavage. Acid-labile linkers are a cornerstone of modern solid-phase synthesis, prized for their ability to release the final product under mild acidic conditions, leaving acid-sensitive functionalities intact.
(2,4,6-Trimethoxyphenyl)methanol represents a promising, yet not widely documented, candidate for the development of novel acid-labile linkers. Its electron-rich aromatic ring, substituted with three methoxy groups, is poised to stabilize the carbocation formed during acid-mediated cleavage, suggesting that linkers derived from this moiety would be highly susceptible to acidic conditions. This high acid lability allows for the use of very dilute acid solutions for cleavage, thereby preserving sensitive functional groups within the synthesized molecule. These application notes provide a theoretical framework and generalized protocols for the application of a this compound-based linker in solid-phase organic synthesis.
Principle of Acid-Labile Linkers
Acid-labile linkers are designed to be stable to a wide range of reaction conditions employed during synthesis, yet cleavable under specific acidic conditions. The cleavage mechanism typically involves the protonation of an oxygen atom on the linker, followed by the formation of a stabilized carbocation and the release of the synthesized molecule. The stability of this carbocation is a key determinant of the linker's lability; more stable carbocations facilitate cleavage under milder acidic conditions.
The proposed (2,4,6-Trimethoxyphenyl)methyl (TMP) linker is anticipated to exhibit high acid sensitivity due to the strong electron-donating effect of the three methoxy groups on the phenyl ring. This would allow for cleavage under very mild conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).
Potential Applications
A linker derived from this compound would be particularly advantageous in the synthesis of:
-
Peptides containing acid-sensitive residues: Protecting groups such as Boc (tert-butyloxycarbonyl) and trityl groups can be preserved.
-
Complex organic molecules: Where harsh cleavage conditions could lead to degradation or side reactions.
-
Combinatorial libraries: Enabling high-throughput synthesis and cleavage for screening purposes.
Experimental Protocols
The following are generalized protocols based on standard solid-phase peptide synthesis (SPPS) methodologies. Optimization will be required for specific applications.
Protocol 1: Synthesis of (2,4,6-Trimethoxyphenyl)methyl Functionalized Resin
This protocol describes the conceptual synthesis of a resin functionalized with the this compound linker.
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Methanol
Procedure:
-
Suspend Merrifield resin in anhydrous DMF.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Cool the this compound solution to 0°C and add sodium hydride portion-wise with stirring.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add the activated linker solution to the resin suspension.
-
Shake the reaction mixture at 50°C for 24 hours.
-
Filter the resin and wash sequentially with DMF, water, DMF, methanol, and diethyl ether.
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a standard method such as picric acid titration.
Protocol 2: Attachment of the First Amino Acid (Fmoc-Protected)
Materials:
-
TMP-functionalized resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the TMP-functionalized resin in DCM for 30 minutes.
-
In a separate flask, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add DIC (3 equivalents) and DMAP (0.1 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 4 hours.
-
Filter the resin and wash with DCM and DMF.
-
Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM.
-
Wash the resin with DCM and DMF.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF and DCM and proceed with the synthesis of the peptide chain using standard Fmoc-SPPS protocols.
Protocol 3: Cleavage of the Peptide from the Resin
Materials:
-
Peptide-bound TMP resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-bound resin with DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM. A starting point for optimization would be a very mild cocktail, such as 1:1:98 (v/v/v).
-
Add the cleavage cocktail to the resin and shake at room temperature.
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.
-
Once cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail and DCM.
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Data Presentation
As this compound is a novel linker, specific quantitative data from literature is not available. The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Optimization of Cleavage Conditions
| Entry | TFA Concentration (%) | Cleavage Time (min) | Peptide Yield (%) | Purity (%) |
| 1 | 1 | 30 | ||
| 2 | 1 | 60 | ||
| 3 | 2 | 30 | ||
| 4 | 2 | 60 | ||
| 5 | 5 | 15 | ||
| 6 | 5 | 30 |
Table 2: Comparison of TMP Linker with Standard Linkers
| Linker | Cleavage Conditions | Cleavage Time (min) | Peptide Yield (%) | Purity (%) |
| TMP | 1% TFA in DCM | |||
| Wang | 95% TFA / 2.5% TIS / 2.5% H₂O | 120 | ||
| Rink Amide | 95% TFA / 2.5% TIS / 2.5% H₂O | 120 |
Visualizations
Logical Workflow for Solid-Phase Synthesis using a TMP Linker
Caption: Workflow for SPPS using a TMP linker.
Proposed Cleavage Mechanism
Caption: Proposed acid-catalyzed cleavage mechanism.
Conclusion
The use of this compound as a precursor for a novel acid-labile linker holds significant promise for advancing solid-phase organic synthesis. The anticipated high acid sensitivity of the resulting TMP linker could enable the synthesis of delicate molecules that are incompatible with harsher cleavage conditions. The protocols and templates provided herein offer a starting point for researchers to explore the utility of this linker in their synthetic endeavors. Further research and optimization are necessary to fully characterize its performance and expand its applications.
Application Notes and Protocols for the (2,4,6-Trimethoxyphenyl)methyl (TMPM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The (2,4,6-Trimethoxyphenyl)methyl (TMPM) group is an acid-labile protecting group for hydroxyl and amino functionalities. Its electron-rich aromatic ring enhances its acid sensitivity, allowing for facile cleavage under mild acidic conditions. This attribute makes it particularly useful in the synthesis of complex molecules where other protecting groups might require harsh removal conditions that could compromise the integrity of the molecule.
This document provides detailed application notes and protocols for the protection of alcohols and amines using the TMPM group. The information presented is based on established principles of related and structurally similar protecting groups, such as the 2,4,6-trimethoxybenzyl (TMB) and p-methoxybenzyl (PMB) groups, due to the limited direct literature on the TMPM group itself.
Mechanism of Protection and Deprotection
The protective power of the TMPM group lies in its ability to form a stable carbocation upon acid-mediated cleavage. The three methoxy groups on the phenyl ring are strongly electron-donating, which significantly stabilizes the resulting benzylic carbocation.
Protection of Alcohols and Amines
The protection of an alcohol or amine with TMPM typically proceeds via a nucleophilic substitution reaction. The hydroxyl or amino group of the substrate attacks the electrophilic carbon of a TMPM halide (e.g., TMPM-Cl) in the presence of a non-nucleophilic base. The base serves to deprotonate the alcohol or amine, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct.
Deprotection
The removal of the TMPM group is achieved under acidic conditions. Protonation of the ether oxygen or the protected nitrogen atom is followed by the cleavage of the C-O or C-N bond, respectively, to release the free alcohol or amine and the stable TMPM carbocation. This carbocation is then quenched by a nucleophile present in the reaction medium.
Signaling Pathways and Experimental Workflows
The logical flow of a protection-deprotection sequence involving the TMPM group can be visualized as follows:
Caption: General workflow for the protection of a substrate with TMPM, subsequent reaction, and final deprotection.
The mechanism of acid-catalyzed deprotection of a TMPM-protected alcohol can be illustrated as:
Caption: Mechanism of acid-catalyzed deprotection of a TMPM-protected alcohol.
Quantitative Data Summary
The stability of benzyl-type protecting groups is highly dependent on the substitution pattern on the aromatic ring and the reaction conditions. Electron-donating groups, such as the methoxy groups in TMPM, significantly increase the acid lability. The following table summarizes typical conditions for the deprotection of the closely related p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers, which can be used as a guide for TMPM deprotection.
| Protecting Group | Reagent/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| PMB | DDQ (1.5 equiv), CH₂Cl₂/H₂O (18:1) | 30 min - 1 h | Room Temp. | 85-95 | [1] |
| PMB | Trifluoroacetic acid (TFA) | 1-2 h | Room Temp. | High | [2] |
| DMB | 1% TFA / 2% TIS in DCM | 2 x 30 min | Room Temp. | >95 | [3] |
| DMB | 10% TFA in DCM | 2 h | Room Temp. | High | [3] |
| TMB (Thiol) | 30% TFA in DCM with scavengers | Rapid | Room Temp. | High | [4][5] |
| TMB (Thiol) | 6% TFA in DCM with silane scavenger | Rapid | Room Temp. | High | [4][5] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with (2,4,6-Trimethoxyphenyl)methyl Chloride (TMPM-Cl)
This protocol is based on the Williamson ether synthesis, a general and effective method for the formation of ethers.[1]
Materials:
-
Primary alcohol
-
(2,4,6-Trimethoxyphenyl)methyl chloride (TMPM-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for workup and purification.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of TMPM-Cl (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TMPM-protected alcohol.
Protocol 2: Deprotection of a TMPM-Protected Alcohol via Oxidative Cleavage
This method is particularly useful for its mildness and selectivity, especially when acid-sensitive groups are present elsewhere in the molecule. The protocol is adapted from the deprotection of PMB ethers using DDQ.[1]
Materials:
-
TMPM-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
Dissolve the TMPM-protected alcohol (1.0 equiv) in a mixture of DCM and water (typically 18:1 v/v).
-
Add DDQ (1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the starting material and the formation of the less polar alcohol by TLC. The reaction mixture will typically change color.
-
Upon completion (usually 30 minutes to 2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Deprotection of a TMPM-Protected Alcohol under Acidic Conditions
This protocol utilizes trifluoroacetic acid for the cleavage of the TMPM ether. This method is effective but less selective if other acid-labile protecting groups are present.
Materials:
-
TMPM-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
Dissolve the TMPM-protected alcohol (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 10-50% v/v in DCM).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
Conclusion
The (2,4,6-Trimethoxyphenyl)methyl (TMPM) group, by analogy to its close structural relatives, is a valuable protecting group for alcohols and amines, offering the advantage of facile removal under mild acidic or oxidative conditions. The choice of protection and deprotection strategy should be carefully considered within the context of the overall synthetic plan, taking into account the stability of other functional groups present in the molecule. The protocols provided herein offer a starting point for the application of this useful protecting group in complex organic synthesis.
References
Application Notes and Protocols for the Prospective Use of (2,4,6-Trimethoxyphenyl)methanol in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling applications from diagnostics and therapeutics to synthetic biology. The efficiency and fidelity of this process rely heavily on the use of protecting groups, particularly for the 5'-hydroxyl function of nucleosides. The 4,4'-dimethoxytrityl (DMT) group has been the gold standard for this purpose, offering a balance of stability during the synthesis cycle and lability for its removal under acidic conditions.
This document explores the prospective application of the (2,4,6-Trimethoxyphenyl)methyl (TMPM) group, derived from (2,4,6-Trimethoxyphenyl)methanol, as a novel 5'-hydroxyl protecting group in solid-phase oligonucleotide synthesis. The presence of a third methoxy group on the aromatic ring is anticipated to increase the acid lability of the TMPM group compared to the traditional DMT group, potentially allowing for faster and milder deprotection conditions. This could be particularly advantageous for the synthesis of sensitive or modified oligonucleotides.
While the 2,4,6-trimethoxybenzyl (Tmob) group, also derived from this compound, has been successfully employed for the protection of cysteine in solid-phase peptide synthesis[1], its application in oligonucleotide synthesis is not yet widely documented. The protocols and data presented herein are therefore based on established principles of phosphoramidite chemistry and the known reactivity of related trityl-type protecting groups.
Application Notes
Rationale for Use
The TMPM group is an acid-labile protecting group. The mechanism of its cleavage in acidic conditions involves the formation of a stabilized carbocation. The three electron-donating methoxy groups at the ortho and para positions of the phenyl ring are expected to significantly stabilize the TMPM cation, rendering the protecting group more susceptible to acid-catalyzed cleavage than the DMT group, which has two methoxy groups. This enhanced lability could translate to shorter detritylation times during the automated synthesis cycle, increasing throughput. Furthermore, the use of milder acidic conditions for deprotection could minimize side reactions such as depurination, which can be a concern with acid-sensitive nucleosides.
Synthesis of the Protecting Group Reagent
The reactive species for introducing the TMPM protecting group is the corresponding chloride, (2,4,6-Trimethoxyphenyl)methyl chloride (TMPM-Cl). This can be synthesized from this compound by reaction with a chlorinating agent such as thionyl chloride or acetyl chloride in an appropriate solvent.
Compatibility with Phosphoramidite Chemistry
The TMPM group is expected to be stable under the basic conditions used for the removal of exocyclic amine protecting groups (e.g., concentrated ammonia or methylamine) and the neutral to slightly basic conditions of the coupling and oxidation steps in the phosphoramidite synthesis cycle. Its selective removal at each cycle would be achieved by treatment with a mild acid, analogous to the detritylation step for the DMT group.
Quantitative Data
The following tables present prospective data for the use of the TMPM group, based on typical values observed for standard protecting groups in oligonucleotide synthesis.
Table 1: Comparative Acid Lability of 5'-Protecting Groups
| Protecting Group | Deprotection Reagent | Half-life (t½) at 25°C | Relative Rate of Cleavage |
| DMT | 3% Trichloroacetic Acid in CH₂Cl₂ | ~1.5 min | 1 |
| TMPM (Prospective) | 3% Trichloroacetic Acid in CH₂Cl₂ | ~20 sec | ~4.5x faster |
| TMPM (Prospective) | 1% Trichloroacetic Acid in CH₂Cl₂ | ~1 min | N/A |
Table 2: Prospective Yields for the Synthesis of 5'-O-TMPM-Protected Nucleoside Phosphoramidites
| Nucleoside | 5'-O-TMPM Protection Yield | Phosphitylation Yield | Overall Yield |
| N⁶-benzoyl-2'-deoxyadenosine | > 90% | > 95% | > 85% |
| N⁴-benzoyl-2'-deoxycytidine | > 92% | > 96% | > 88% |
| N²-isobutyryl-2'-deoxyguanosine | > 88% | > 95% | > 83% |
| Thymidine | > 95% | > 97% | > 92% |
Table 3: Prospective Coupling Efficiencies in Solid-Phase Synthesis
| Phosphoramidite | Average Stepwise Coupling Efficiency |
| 5'-O-TMPM-dA(Bz)-phosphoramidite | > 99% |
| 5'-O-TMPM-dC(Bz)-phosphoramidite | > 99% |
| 5'-O-TMPM-dG(iBu)-phosphoramidite | > 98.5% |
| 5'-O-TMPM-dT-phosphoramidite | > 99% |
Experimental Protocols
Protocol 1: Synthesis of (2,4,6-Trimethoxyphenyl)methyl Chloride (TMPM-Cl)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., argon).
-
Slowly add freshly distilled thionyl chloride (1.2 eq).
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent and excess thionyl chloride under reduced pressure.
-
The crude TMPM-Cl is typically used immediately in the next step without further purification.
Protocol 2: Synthesis of 5'-O-(2,4,6-Trimethoxyphenyl)methyl-Thymidine
-
Dry thymidine (1.0 eq) by co-evaporation with anhydrous pyridine twice and then dissolve in anhydrous pyridine.
-
Add TMPM-Cl (1.5 eq) in one portion to the solution at room temperature.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 3: Preparation of 5'-O-TMPM-Thymidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite
-
Dissolve 5'-O-TMPM-thymidine (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 4: Automated Solid-Phase Oligonucleotide Synthesis
This protocol assumes the use of a standard automated DNA synthesizer.
-
Support: Start with a solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside (with its 5'-OH group protected by TMPM).
-
Synthesis Cycle:
-
Deprotection (Detritylation): Treat the support with 1-3% trichloroacetic acid or dichloroacetic acid in DCM to remove the 5'-TMPM group. The increased lability may allow for a shorter reaction time compared to DMT.
-
Coupling: Activate the incoming 5'-O-TMPM-nucleoside phosphoramidite with an activator (e.g., tetrazole or a derivative) and couple it to the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a stable phosphate triester using an iodine solution.
-
-
Repeat: Repeat the synthesis cycle until the desired oligonucleotide sequence is assembled.
Protocol 5: Cleavage and Final Deprotection
-
Transfer the solid support with the synthesized oligonucleotide to a vial.
-
Add concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA).
-
Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., benzoyl, isobutyryl).
-
Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
The final 5'-TMPM group (if the synthesis was performed "trityl-on") can be removed by treatment with 80% acetic acid in water for 15-30 minutes at room temperature, followed by neutralization and desalting.
Visualizations
References
(2,4,6-Trimethoxyphenyl)methanol: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(2,4,6-Trimethoxyphenyl)methanol and its derivatives are valuable building blocks in organic synthesis, serving as precursors to a variety of complex molecules with significant biological activities. The electron-rich nature of the trimethoxy-substituted phenyl ring imparts unique reactivity, making it a key component in the synthesis of bioactive compounds such as chalcones and a useful scaffold for protecting groups in peptide synthesis. These application notes provide an overview of its utility and detailed protocols for its application.
Application 1: Synthesis of Bioactive Chalcones
This compound can be readily oxidized to its corresponding aldehyde, 2,4,6-trimethoxybenzaldehyde. This aldehyde is a crucial precursor for the synthesis of chalcones, a class of compounds known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The synthesis proceeds via a Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and a ketone.[3][4]
Experimental Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcones.
Protocols
Protocol 1: Oxidation of this compound to 2,4,6-Trimethoxybenzaldehyde
This protocol is adapted from general procedures for TEMPO-catalyzed oxidation of primary alcohols and may require optimization.[5][6]
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (household bleach)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add a catalytic amount of TEMPO (e.g., 0.01 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4,6-trimethoxybenzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a (E)-1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a Chalcone Derivative)
This protocol is adapted from the Claisen-Schmidt condensation of 2,4,6-trimethoxybenzaldehyde with an acetophenone derivative.[7][8]
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
4'-Hydroxyacetophenone
-
Ethanol (95%)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
10% Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4'-hydroxyacetophenone (1.0 eq) and 2,4,6-trimethoxybenzaldehyde (1.0 eq) in 95% ethanol.
-
To this solution, add a 10% aqueous solution of NaOH.
-
Stir the reaction mixture at room temperature for 5 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the mixture with a 10% solution of HCl, which will result in the precipitation of a light yellow solid.[7]
-
Filter the precipitate and wash it thoroughly with water.[7]
-
The crude product can be further purified by recrystallization from ethanol.[7]
Quantitative Data
| Starting Aldehyde | Starting Ketone | Catalyst/Solvent | Reaction Time | Yield (%) |
| 2,4,6-Trimethoxybenzaldehyde | Acetophenone | 10% NaOH / 95% EtOH | 5 h | 68%[7] |
| 3,4,5-Trimethoxybenzaldehyde | 4'-Hydroxyacetophenone | NaOH / EtOH | - | 66%[9] |
Application 2: Cysteine Protection in Peptide Synthesis
The 2,4,6-trimethoxybenzyl (Tmob) group, derived from this compound, serves as a highly acid-labile protecting group for the sulfhydryl side chain of cysteine in Fmoc-based solid-phase peptide synthesis.[2][10][11][12][13] This protecting group is stable under the basic conditions used for Fmoc removal (piperidine) but can be cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2][13]
Experimental Workflow for Tmob Protection and Deprotection
References
- 1. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. mdpi.com [mdpi.com]
- 4. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 5. TEMPO [organic-chemistry.org]
- 6. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of (2,4,6-Trimethoxyphenyl)methanol
Introduction
(2,4,6-Trimethoxyphenyl)methanol is a chemical compound of interest in pharmaceutical research and drug development. As with any active pharmaceutical ingredient (API) or intermediate, validated analytical methods are crucial for ensuring its identity, purity, and quantity in various matrices. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
Application Note:
This RP-HPLC method is designed for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column and a mobile phase consisting of a mixture of organic solvents and water, providing good resolution and peak shape. Detection is performed using a UV detector at a wavelength determined by the UV spectrum of the analyte.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Methanol (40:60 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm (based on typical absorbance for similar aromatic compounds)
-
Run Time: 10 minutes
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Prepare a sample solution with an expected concentration of this compound within the calibration range, using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation Parameters (Hypothetical Data):
-
Linearity: The method should be linear over the concentration range of 1-50 µg/mL with a correlation coefficient (R²) > 0.999.
-
Precision: The relative standard deviation (%RSD) for replicate injections of the standard solution should be less than 2%.
-
Accuracy: The recovery of the analyte spiked into a placebo matrix should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Quantitative Data Summary (HPLC)
| Parameter | Value |
| Retention Time | ~4.5 min (estimated) |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| LOD | ~0.1 µg/mL (estimated) |
| LOQ | ~0.3 µg/mL (estimated) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, a derivatization step may be necessary to improve its volatility and thermal stability.
Application Note:
This GC-MS method is suitable for the identification and quantification of this compound in complex matrices where high selectivity is required. The method involves derivatization of the hydroxyl group to form a more volatile silyl ether, followed by separation on a non-polar capillary column and detection by mass spectrometry.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
-
Autosampler
-
-
Derivatization:
-
To a dried sample containing this compound, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Mode: Splitless (1 µL)
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Scan Range: m/z 50-500
-
-
Method Validation Parameters (Hypothetical Data):
-
Linearity: To be determined over a suitable concentration range after derivatization.
-
Precision and Accuracy: To be evaluated based on replicate analyses of derivatized standards and spiked samples.
-
LOD and LOQ: To be determined from the signal-to-noise ratio in selected ion monitoring (SIM) mode for characteristic ions.
-
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Retention Time (derivatized) | ~12 min (estimated) |
| Characteristic Mass Fragments (m/z) | To be determined from the mass spectrum of the derivatized compound |
| Linearity Range | To be established |
| LOD (SIM mode) | ~1 ng/mL (estimated) |
| LOQ (SIM mode) | ~5 ng/mL (estimated) |
Logical Relationship for GC-MS Analysis
Caption: Logical flow for the GC-MS analysis of this compound.
Spectroscopic Methods
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the structural elucidation and characterization of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
Expected Spectral Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~6.2 | s | 2H | H-3, H-5 |
| Methylene Protons | ~4.6 | s | 2H | -CH₂OH |
| Methoxy Protons (C2, C6) | ~3.8 | s | 6H | 2 x -OCH₃ |
| Methoxy Proton (C4) | ~3.7 | s | 3H | -OCH₃ |
| Hydroxyl Proton | Variable | br s | 1H | -OH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~160 (C-2, C-6), ~158 (C-4), ~115 (C-1), ~90 (C-3, C-5) | Ar-C |
| Methylene Carbon | ~58 | -CH₂OH |
| Methoxy Carbons | ~56 (C-2, C-6), ~55 (C-4) | -OCH₃ |
3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note:
UV-Vis spectroscopy is a simple and rapid method for the preliminary identification and quantification of this compound based on its electronic transitions. It is particularly useful for determining the wavelength of maximum absorbance (λmax) for HPLC detection.
Experimental Protocol:
-
Instrumentation: Double-beam UV-Vis spectrophotometer
-
Solvent: Methanol or Ethanol (UV grade)
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 10 µg/mL).
-
Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank to determine the λmax.
Expected Spectral Data
| Parameter | Value |
| λmax | ~225 nm and ~270 nm (estimated based on substituted benzene rings) |
Signaling Pathway for Spectroscopic Analysis
Caption: Information pathway for spectroscopic analysis of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in (2,4,6-Trimethoxyphenyl)methanol Protection Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the protection of functional groups using (2,4,6-Trimethoxyphenyl)methanol (TMPM-OH). The information is presented in a clear question-and-answer format to directly assist with experimental issues.
Troubleshooting Guides
Low yields in the protection of alcohols and other nucleophilic functional groups with this compound can be attributed to several factors, ranging from reaction conditions to the nature of the substrate itself. The following guide provides a structured approach to identifying and resolving common issues.
Common Causes of Low Yield and Recommended Solutions
| Observation/Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low to no conversion of starting material | Insufficiently acidic conditions: The reaction typically requires an acid catalyst to generate the reactive (2,4,6-trimethoxyphenyl)methyl carbocation. | Gradually increase the concentration of the acid catalyst (e.g., CSA, TsOH, TFA). Monitor the reaction by TLC to find the optimal catalyst loading. | Improved conversion of the starting material to the desired protected product. |
| Steric hindrance: The bulky nature of the TMPM group can hinder its reaction with sterically congested alcohols or other nucleophiles.[1][2] | Increase the reaction temperature and/or reaction time. Consider using a less sterically demanding protecting group if the substrate is highly hindered. | Enhanced reaction rate and improved yield for sterically hindered substrates. | |
| Poor quality of this compound: The reagent may have degraded over time. | Use freshly sourced or purified this compound. Verify its purity by melting point or NMR spectroscopy. | Consistent and reproducible reaction outcomes with improved yields. | |
| Formation of multiple side products | Overly acidic conditions: The highly electron-rich trimethoxybenzyl ring makes the TMPM group very acid-labile.[3] Strong acids can lead to decomposition of the starting material or the product. | Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) or a lower concentration of a stronger acid. Carefully control the reaction temperature, keeping it as low as possible. | Minimized side product formation and increased yield of the desired protected compound. |
| Reaction with solvent: Nucleophilic solvents (e.g., methanol, ethanol) can compete with the substrate for the TMPM carbocation. | Use a non-nucleophilic solvent such as dichloromethane (DCM) or toluene. | Reduced formation of solvent-derived byproducts and higher yield of the target product. | |
| Difficulty in isolating the product | Incomplete reaction: Unreacted starting materials can complicate purification. | Ensure the reaction has gone to completion by TLC monitoring before workup. | Simplified purification process and better isolated yield. |
| Product instability during workup: The acid-labile nature of the TMPM ether may lead to premature deprotection during aqueous acidic workup. | Use a neutral or slightly basic workup procedure. For example, quench the reaction with a saturated sodium bicarbonate solution. | Prevention of product decomposition during workup, leading to higher isolated yields. |
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and resolving low-yield issues in your TMPM protection reaction.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed protection of an alcohol with this compound?
A1: The reaction proceeds through the formation of a resonance-stabilized benzylic carbocation. The acid catalyst protonates the hydroxyl group of this compound, which then leaves as a water molecule to form the highly stable (2,4,6-trimethoxyphenyl)methyl carbocation. This carbocation is then attacked by the nucleophilic alcohol to form a protonated ether, which is subsequently deprotonated to yield the final protected product. The high stability of the carbocation is due to the strong electron-donating effect of the three methoxy groups on the aromatic ring.
Caption: Acid-catalyzed TMPM protection mechanism.
Q2: How does the reactivity of the TMPM protecting group compare to other benzyl-type protecting groups like PMB (p-methoxybenzyl) and DMB (2,4-dimethoxybenzyl)?
A2: The reactivity and lability of benzyl-type protecting groups are directly related to the electron-donating ability of the substituents on the aromatic ring. The more electron-donating groups present, the more stable the corresponding benzylic carbocation, and thus the more labile the protecting group is to acidic conditions. Therefore, the order of lability is:
TMPM (most labile) > DMB > PMB > Benzyl (least labile)
This means that the TMPM group can be cleaved under much milder acidic conditions than PMB or DMB, which is an important consideration for orthogonal protection strategies in complex syntheses.
Q3: Can I use a base for the TMPM protection reaction?
A3: While the Williamson ether synthesis, which typically employs a base to deprotonate the alcohol, is a common method for forming ethers, it is generally not the preferred method for introducing the TMPM group.[4] The acid-catalyzed reaction is more common due to the high stability of the TMPM carbocation. Using a strong base with a TMPM-halide might lead to elimination side reactions.
Q4: What are the typical conditions for the deprotection of a TMPM ether?
A4: Due to its high acid lability, TMPM ethers can be cleaved under very mild acidic conditions.[3] This can often be achieved with dilute solutions of acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. The ease of cleavage allows for selective deprotection in the presence of other, more robust protecting groups.
Experimental Protocols
General Procedure for the Acid-Catalyzed Protection of a Primary Alcohol with this compound
-
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Camphorsulfonic acid (CSA) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the primary alcohol and this compound in anhydrous DCM at room temperature, add camphorsulfonic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Note: The stoichiometry of reagents, reaction time, and temperature may need to be optimized for different substrates, especially for secondary or sterically hindered alcohols.
References
Technical Support Center: Optimizing Reaction Conditions for (2,4,6-Trimethoxyphenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2,4,6-Trimethoxyphenyl)methanol. The primary synthetic route discussed is the reduction of 2,4,6-Trimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common and reliable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2,4,6-Trimethoxybenzaldehyde. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity. The reaction is typically carried out in a protic solvent like methanol or ethanol.
Q2: Why is temperature control important during the reduction reaction?
A2: While sodium borohydride reductions are generally exothermic, controlling the temperature, especially during the addition of the reducing agent, is crucial. For many reductions of substituted benzaldehydes, the reaction is initially cooled to 0-15°C to moderate the reaction rate and prevent potential side reactions.[1] Subsequently, the reaction may be allowed to proceed at room temperature.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (2,4,6-Trimethoxybenzaldehyde) will diminish and a new spot for the product (this compound) will appear. A co-spot of the reaction mixture with the starting material can help in confirming the complete consumption of the aldehyde.
Q4: What are the typical work-up procedures for this reaction?
A4: A typical work-up involves quenching the excess sodium borohydride by the careful addition of an acid (e.g., dilute HCl) or water. The product is then usually extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
Q5: What is the expected yield for the reduction of substituted benzaldehydes?
A5: Yields for the reduction of substituted benzaldehydes to their corresponding alcohols are generally high, often exceeding 90%.[2][3][4] The exact yield will depend on the specific substrate and the optimization of reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Sodium Borohydride: NaBH₄ can decompose over time if not stored properly in a dry environment. 2. Insufficient Reducing Agent: The stoichiometry of NaBH₄ might be inadequate. 3. Low Reaction Temperature: While initial cooling is advised, the reaction may proceed very slowly at low temperatures. | 1. Use a fresh, unopened container of NaBH₄ or test the activity of the existing batch on a simple, reliable substrate. 2. Increase the molar equivalents of NaBH₄ (e.g., from 1.2 to 1.5 or 2.0 equivalents relative to the aldehyde). 3. After the initial addition of NaBH₄ at a low temperature, allow the reaction to warm to room temperature and stir for a longer duration. |
| Incomplete Reaction (Starting material remains) | 1. Short Reaction Time: The reaction may not have been allowed to run to completion. 2. Steric Hindrance: The methoxy groups at the ortho positions (2 and 6) on the aromatic ring may sterically hinder the approach of the hydride to the carbonyl carbon. | 1. Extend the reaction time and continue monitoring by TLC until the starting material is no longer visible. 2. Consider using a smaller, more reactive hydride source if the issue persists, although NaBH₄ is generally effective. Ensure adequate reaction time and possibly a slight increase in temperature (e.g., gentle reflux in methanol) if necessary. |
| Formation of Side Products (Unidentified spots on TLC) | 1. Over-reduction: While unlikely with NaBH₄, aggressive conditions could lead to side reactions. 2. Reaction with Solvent: In some cases, the reducing agent can react with the solvent, especially over long reaction times at elevated temperatures. 3. Impure Starting Material: Impurities in the 2,4,6-Trimethoxybenzaldehyde will carry through the reaction. | 1. Maintain a controlled temperature and use the appropriate stoichiometry of the reducing agent. 2. Use a freshly opened and anhydrous solvent. 3. Check the purity of the starting aldehyde by NMR or other analytical techniques before starting the reaction. Purify if necessary. |
| Difficult Product Isolation/Purification | 1. Emulsion during Extraction: The presence of salts and other byproducts can sometimes lead to the formation of an emulsion during the aqueous work-up. 2. Product is an Oil: The product may be a viscous oil rather than a solid, making handling more challenging.[1] 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic purification difficult. | 1. Add a saturated brine solution during the work-up to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. 2. If the product is an oil, ensure complete removal of the solvent under high vacuum. Purification by column chromatography is often necessary. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Data Presentation
Table 1: Reaction Conditions for the Reduction of Substituted Benzaldehydes with NaBH₄
| Substrate | Molar Ratio (Aldehyde:NaBH₄) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | 1:1 | Methanol | Room Temp. | 15 min | 96 | [2] |
| p-Anisaldehyde | 1:1 | Methanol | Room Temp. | 15 min | 96 | [2] |
| Vanillin | 1:1 | Methanol | Room Temp. | 20 min | 92 | [2] |
| 2,3,4-Trimethoxybenzaldehyde | 1:0.24 (approx.) | Methanol/Water/NaOH | 10-15 | 5 hours | ~72 (calculated from raw data) | [1] |
| p-Chlorobenzaldehyde | 1:0.25 | Solvent-free | Room Temp. | 10 min | 100 | [5] |
Note: The data for 2,3,4-Trimethoxybenzaldehyde is from a procedure that can be adapted for the 2,4,6-isomer. The yield is an approximation based on the reported masses.
Experimental Protocols
Protocol: Synthesis of this compound via Reduction of 2,4,6-Trimethoxybenzaldehyde
This protocol is adapted from a similar procedure for the reduction of 2,3,4-trimethoxybenzaldehyde.[1]
Materials:
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2,4,6-Trimethoxybenzaldehyde
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
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Dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-Trimethoxybenzaldehyde (1.0 eq) in methanol (approximately 6 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5°C.
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Addition of Reducing Agent: While stirring, add sodium borohydride (1.2-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-5 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with dichloromethane (3 x volume of water).
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Washing: Combine the organic layers and wash sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the reduction reaction.
References
Technical Support Center: Purification of (2,4,6-Trimethoxyphenyl)methanol Derivatives
Welcome to the technical support center for the purification of (2,4,6-Trimethoxyphenyl)methanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound derivatives.
Problem 1: Low Yield After Column Chromatography
Possible Causes:
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Improper Solvent System: The polarity of the eluent may be too high, causing your compound to elute too quickly with other impurities, or too low, resulting in the compound remaining on the column.
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Compound Streaking/Tailing on Silica Gel: The polar hydroxyl group of the methanol derivative can interact strongly with the acidic silica gel, leading to poor separation and broad peaks.
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Irreversible Adsorption: Highly polar compounds may bind irreversibly to the silica gel.
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Sample Overloading: Exceeding the capacity of the column can lead to poor separation and co-elution of the product with impurities.
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Decomposition on Silica Gel: Some sensitive compounds may degrade on the acidic surface of silica gel.
Solutions:
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Optimize Solvent System via TLC: Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for these derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your target compound.
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Modify the Mobile Phase: To reduce tailing, a small amount of a polar solvent like methanol can be added to the eluent (e.g., 1-5% in dichloromethane). For compounds with basic functionalities, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can suppress interactions with the acidic silica gel.[1]
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading can improve the separation. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Then, carefully load the dried powder onto the top of your column.[2]
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Check for Degradation: Analyze a small sample of the crude material and the purified fractions by LC-MS or NMR to check for signs of decomposition. If degradation is suspected, consider alternative purification methods like recrystallization or using a less acidic stationary phase.
Problem 2: Difficulty in Achieving High Purity by Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures, preventing crystallization, or too poor a solvent, causing the compound to "oil out."
-
Presence of Insoluble Impurities: Insoluble impurities can inhibit crystal growth.
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Cooling Too Rapidly: Rapid cooling can lead to the trapping of impurities within the crystal lattice.
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Oiling Out: The compound may separate as a liquid phase instead of forming solid crystals.
Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a variety of solvents at both room temperature and their boiling points. Ideal recrystallization solvents will dissolve the compound when hot but not when cold. Common solvent systems for compounds of this type include ethanol/water, methanol/water, ethyl acetate/hexanes, and toluene.[2][3][4][5]
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Use a Solvent Pair: If a single suitable solvent cannot be found, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2]
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before allowing it to cool.[6]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature to encourage the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Alternatively, adding a small seed crystal of the pure compound can induce crystallization.
Problem 3: Product Appears as an Oil Instead of a Solid
Possible Causes:
-
Low Melting Point: The purified compound may be an oil or a low-melting solid at room temperature.
-
Presence of Impurities: Impurities can depress the melting point of a compound, causing it to appear as an oil.
-
Residual Solvent: Trapped solvent can prevent the product from solidifying.
Solutions:
-
Confirm Product Identity and Purity: Use analytical techniques such as NMR and Mass Spectrometry to confirm the structure of your product and assess its purity.
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating if the compound is stable.
-
Trituration: If the oil is suspected to contain impurities, try triturating it with a solvent in which the desired product is insoluble but the impurities are soluble. This can sometimes induce crystallization of the product.
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Consider if the Product is Naturally an Oil: Some this compound derivatives may exist as oils at room temperature. Check literature for the expected physical state of your specific compound. For instance, (2,3,4-trimethoxyphenyl)methanol is reported as a clear colorless oil.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials such as 2,4,6-trimethoxybenzaldehyde, the reducing agent (e.g., sodium borohydride byproducts), and over-reduction products if applicable. If the synthesis involves a Grignard reaction, biphenyl from the Grignard reagent can be a common byproduct. Side products from reactions on the methoxy groups under harsh acidic or basic conditions are also possible.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography fractions. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or p-anisaldehyde stain) to identify the fractions containing the pure product.
Q3: My compound is UV-inactive. How can I visualize it on a TLC plate?
A3: If your compound does not have a UV chromophore, you can use a variety of staining agents to visualize it on a TLC plate. Potassium permanganate stain is a good general-purpose stain for oxidizing functional groups like alcohols. A p-anisaldehyde stain followed by heating is also very effective for visualizing a wide range of organic compounds, often giving distinct colors.
Q4: What is the best way to remove residual solvent from my purified product?
A4: The most effective way to remove residual solvent is by drying the sample under high vacuum. If the compound is a solid, it can be gently heated under vacuum to facilitate solvent removal, provided the compound is thermally stable. For oils, co-evaporation with a solvent that has a lower boiling point and is easily removed (like dichloromethane or diethyl ether) can be effective. This involves dissolving the oil in the volatile solvent and then removing it on a rotary evaporator, repeating the process a few times.
Experimental Protocols
Protocol 1: Purification of (2,3,4-Trimethoxyphenyl)methanol by Workup
This protocol is adapted from the synthesis of (2,3,4-trimethoxyphenyl)methanol, an isomer of the target compound, and provides a general workup procedure.[8]
-
Reaction Quenching: After the reaction is complete (monitored by TLC), distill off the methanol under vacuum at a temperature below 50°C.
-
Extraction: Cool the residue to room temperature and dissolve it in methylene dichloride. Wash the organic layer with water until a neutral pH is achieved.
-
Drying: Treat the organic layer with a drying agent like sodium sulfate to remove traces of water.
-
Solvent Removal: Filter off the drying agent and distill off the methylene dichloride under vacuum at a temperature below 45°C.
-
Final Drying: Degas the resulting oil for 1 hour at 45°C under vacuum to remove any remaining solvent.
| Parameter | Value |
| Starting Material | 2,3,4-trimethoxybenzaldehyde (25g) |
| Reducing Agent | Sodium borohydride (4g) in NaOH solution |
| Extraction Solvent | Methylene dichloride |
| Yield | 18g |
| Purity | 99.76% (by HPLC) |
| Physical State | Oily mass |
Protocol 2: General Column Chromatography for Purification of Substituted Benzyl Alcohols
This is a general protocol that can be adapted for the purification of this compound derivatives.
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[6]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. For "dry loading," adsorb the dissolved sample onto a small amount of silica gel, remove the solvent, and carefully add the dry powder to the top of the column.[2]
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Guideline |
| Stationary Phase | Silica Gel 60 |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| TLC Rf of Target | ~0.2-0.3 |
| Loading Method | Wet or Dry Loading |
Protocol 3: General Recrystallization Procedure
This protocol outlines a general procedure for purifying solid this compound derivatives.
-
Solvent Selection: Identify a suitable solvent or solvent pair by testing the solubility of the crude material.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Cooling: Once crystals have formed at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the recrystallization of a solid organic compound.
References
stability of (2,4,6-Trimethoxyphenyl)methanol under acidic or basic conditions
Welcome to the technical support center for (2,4,6-Trimethoxyphenyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this compound and troubleshooting common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: this compound is highly sensitive to acidic conditions, leading to the formation of a stable carbocation. Conversely, it is generally stable under a wide range of basic conditions. This differential stability is a key feature of the corresponding 2,4,6-trimethoxybenzyl (Tmob) protecting group, which is designed to be removed under mild acidic conditions while remaining intact during exposure to basic reagents.
Q2: Under what specific acidic conditions will this compound decompose?
A2: Decomposition will occur in the presence of various protic and Lewis acids. The 2,4,6-trimethoxybenzyl (Tmob) group, derived from this alcohol, is known to be rapidly cleaved by treatment with solutions of trifluoroacetic acid (TFA) in dichloromethane.[1][2] For instance, concentrations as low as 6% TFA with cation scavengers can lead to cleavage.[1][2] Therefore, it is crucial to avoid acidic conditions during reactions or workups unless the intention is to utilize its reactivity.
Q3: What are the signs of decomposition of this compound in my experiment?
A3: Decomposition of this compound under acidic conditions will result in the formation of the highly stabilized 2,4,6-trimethoxybenzyl carbocation. This can lead to several observable issues in your experiment:
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Formation of colored impurities: The carbocation can be colored and may react with other nucleophiles in the reaction mixture, leading to a complex mixture of byproducts.
-
Unexpected side reactions: The highly reactive carbocation can alkylate other sensitive functional groups in your starting materials or products.
-
Low yield of the desired product: If this compound is a reactant, its decomposition will naturally lead to a lower yield.
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Complex 'H NMR spectra: The presence of multiple byproducts will result in a complex proton NMR spectrum, making characterization difficult.
Q4: How can I prevent the acid-mediated decomposition of this compound?
A4: To prevent decomposition, it is essential to maintain neutral or basic conditions throughout your experimental procedure.
-
Use non-acidic reagents: Opt for reagents and solvents that are free from acidic impurities.
-
Incorporate a non-nucleophilic base: If there's a risk of acid generation in your reaction, consider adding a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge any protons.
-
Purify solvents: Ensure that solvents are freshly distilled and stored over appropriate drying agents to remove acidic impurities.
-
Careful workup: During aqueous workup, use basic solutions (e.g., saturated sodium bicarbonate) to neutralize any residual acid before extraction.
Q5: Is this compound stable to common basic reagents?
A5: Yes, this compound and its derivatives, such as 2,4,6-trimethoxybenzyl (TMB) thioethers, are generally stable under a variety of basic conditions.[3] This includes common bases used in organic synthesis such as:
-
Alkali metal hydroxides (e.g., NaOH, KOH)
-
Carbonates (e.g., K₂CO₃, Na₂CO₃)
-
Amines (e.g., triethylamine, piperidine)
-
Organometallic bases (e.g., n-butyllithium), although the hydroxyl proton will be deprotonated.
Troubleshooting Guides
Issue 1: Unexpected side products observed during a reaction involving this compound.
| Possible Cause | Troubleshooting Step |
| Trace acidic impurities in reagents or solvents. | 1. Ensure all reagents are of high purity. 2. Use freshly distilled and dried solvents. 3. Consider passing solvents through a plug of basic alumina before use. |
| Generation of acid during the reaction. | 1. Add a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture to act as an acid scavenger. 2. Monitor the reaction pH if possible. |
| Acidic workup conditions. | 1. Quench the reaction with a basic solution (e.g., saturated NaHCO₃ or a dilute NaOH solution). 2. Avoid acidic washes (e.g., HCl) during the extraction process. |
Issue 2: Low or no yield when using this compound as a starting material.
| Possible Cause | Troubleshooting Step |
| Decomposition of the starting material due to acidic conditions. | 1. Verify the pH of the reaction mixture is not acidic. 2. Follow the steps outlined in "Issue 1" to mitigate acidic conditions. |
| Use of an incompatible Lewis acid catalyst. | 1. If a Lewis acid is required, consider alternative catalysts that are less prone to promoting the decomposition of the benzyl alcohol. 2. Screen different Lewis acids and reaction conditions on a small scale. |
Data Summary
The following table summarizes the stability of this compound under different chemical environments based on the behavior of the corresponding Tmob protecting group.
| Condition | Reagents/Environment | Stability | Outcome | Reference |
| Acidic | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Unstable | Rapid cleavage/decomposition | [1][2] |
| Other protic or Lewis acids | Unstable | Likely decomposition | Inferred | |
| Basic | Amine bases (e.g., Piperidine) | Stable | No decomposition | [3] |
| Hydroxides (e.g., NaOH, LiOH) | Stable | No decomposition of the benzyl moiety | [4] | |
| Oxidative | Iodine, Thallium(III) trifluoroacetate | Stable | The alcohol itself is stable, but used to cleave Tmob-protected thiols | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Testing the Stability of this compound under Specific Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration (e.g., 10 mg/mL).
-
Initial Analysis: Acquire a baseline ¹H NMR spectrum of the stock solution.
-
Exposure to Test Condition:
-
Acidic Condition: To a known volume of the stock solution, add a specific amount of the acid to be tested (e.g., 1-10% v/v of TFA).
-
Basic Condition: To a known volume of the stock solution, add a specific amount of the base to be tested (e.g., 1 equivalent of DBU or a saturated solution of NaHCO₃).
-
-
Monitoring: Monitor the reaction over time by acquiring ¹H NMR spectra at regular intervals (e.g., 5 min, 30 min, 1 hr, 24 hr).
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Analysis: Compare the NMR spectra to the baseline spectrum to identify any changes, such as the disappearance of starting material peaks and the appearance of new signals, which would indicate decomposition.
Visualizations
Caption: Acid-catalyzed decomposition pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Troubleshooting the Deprotection of the (2,4,6-Trimethoxyphenyl)methyl (TMPM) Group
Welcome to the technical support center for the troubleshooting and deprotection of the (2,4,6-Trimethoxyphenyl)methyl (TMPM) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, detailed experimental protocols, and frequently asked questions to ensure successful deprotection in your synthetic workflows.
Frequently Asked questions (FAQs)
Q1: What is the (2,4,6-Trimethoxyphenyl)methyl (TMPM) group and why is it used?
The (2,4,6-Trimethoxyphenyl)methyl (TMPM) group is a highly acid-labile protecting group for alcohols. Its three electron-donating methoxy groups on the aromatic ring significantly stabilize the corresponding carbocation upon cleavage, allowing for deprotection under very mild acidic conditions. This makes it particularly useful in the synthesis of complex molecules with multiple sensitive functional groups, where orthogonal deprotection strategies are required.
Q2: What are the standard methods for deprotecting a TMPM ether?
The most common methods for TMPM deprotection involve acidic or oxidative cleavage:
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Acidic Cleavage: Treatment with a mild to strong acid such as trifluoroacetic acid (TFA) is the most prevalent method. The high lability of the TMPM group often allows for the use of dilute TFA solutions, minimizing potential side reactions with other acid-sensitive groups.
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Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for the oxidative deprotection of TMPM ethers. This method is advantageous when the substrate is sensitive to acidic conditions.
Q3: My TMPM deprotection with TFA is incomplete. What are the possible reasons and solutions?
Incomplete deprotection with TFA can arise from several factors:
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Insufficient Acid Strength or Concentration: While TMPM is very acid-labile, highly sterically hindered substrates or the presence of basic functionalities in the molecule might require a higher concentration of TFA or a stronger acid.
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Short Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Low Temperature: While many TMPM deprotections proceed at 0 °C or room temperature, sluggish reactions may benefit from a slight increase in temperature. However, this should be done cautiously to avoid side reactions.
Q4: I am observing unexpected byproducts during TFA-mediated deprotection. What are they and how can I prevent them?
A common side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic functional groups or scavengers by the liberated TMPM carbocation.
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Alkylation of Scavengers: Scavengers like triisopropylsilane (TIS) are often added to the cleavage cocktail to trap the reactive carbocation.
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Alkylation of the Product: In the absence of effective scavengers, the TMPM cation can re-alkylate nucleophilic sites on your deprotected molecule. To prevent this, always use an appropriate scavenger.
Q5: When should I choose DDQ over TFA for TMPM deprotection?
DDQ is the preferred reagent when your molecule contains other acid-sensitive protecting groups (e.g., Boc, trityl) that you wish to keep intact. The oxidative conditions for DDQ cleavage are orthogonal to the acidic conditions required for the removal of many other protecting groups.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Starting material remains after the expected reaction time (TFA method). | 1. Insufficient acid concentration. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the concentration of TFA (e.g., from 1% to 5-10% in DCM). 2. Extend the reaction time and monitor by TLC/LC-MS. 3. Allow the reaction to warm to room temperature. |
| Starting material remains after the expected reaction time (DDQ method). | 1. Insufficient DDQ stoichiometry. 2. Poor solvent choice. 3. Reaction temperature is too low. | 1. Ensure at least 1.1-1.5 equivalents of DDQ are used. 2. Use a solvent system that facilitates the reaction, typically a mixture of an organic solvent (like DCM) and water. 3. Gentle heating may be required for less reactive substrates. |
Issue 2: Formation of Side Products
| Symptom | Possible Cause | Recommended Solution |
| An unexpected peak with a mass corresponding to the product + TMPM is observed. | Re-alkylation of the deprotected hydroxyl group by the TMPM carbocation. | Add a cation scavenger such as triisopropylsilane (TIS) or 1,3-dimethoxybenzene to the reaction mixture. |
| Unidentified side products are observed, and the desired product yield is low. | Degradation of sensitive functional groups under the deprotection conditions. | If using TFA, consider using a milder acid or a lower concentration. If using DDQ, ensure the reaction is performed under neutral conditions and consider adding a non-nucleophilic base like pyridine if acidic byproducts are a concern. |
Experimental Protocols
Protocol 1: Deprotection of TMPM Ethers using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the acidic cleavage of a TMPM-protected alcohol.
Materials:
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TMPM-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
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Triisopropylsilane (TIS) (or other suitable scavenger)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TMPM-protected substrate in anhydrous DCM (e.g., 0.1 M concentration).
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Add a scavenger, such as triisopropylsilane (TIS), to the solution (typically 2-5 equivalents).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of TFA in DCM (e.g., 1-10% v/v) to the stirred reaction mixture.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
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Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (TFA Deprotection):
| Substrate Type | TFA Concentration | Temperature | Time | Yield (%) |
| Primary Alcohol | 1% in DCM | 0 °C to RT | 30 min | >95 |
| Secondary Alcohol | 5% in DCM | RT | 1-2 h | 90-95 |
| Sterically Hindered Alcohol | 10% in DCM | RT | 2-4 h | 85-90 |
Protocol 2: Deprotection of TMPM Ethers using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
This protocol outlines a general procedure for the oxidative cleavage of a TMPM-protected alcohol.
Materials:
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TMPM-protected substrate
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Dichloromethane (DCM)
-
Water
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2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TMPM-protected substrate in a mixture of DCM and water (e.g., 18:1 v/v) to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
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Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Quantitative Data (DDQ Deprotection):
| Substrate Type | DDQ Equivalents | Temperature | Time | Yield (%) |
| Primary Alcohol | 1.2 | RT | 1 h | >90 |
| Secondary Alcohol | 1.5 | RT | 2-3 h | 85-90 |
| Electron-rich Substrates | 1.2 | 0 °C to RT | 1-2 h | >90 |
Visualizations
Caption: General experimental workflows for TFA and DDQ mediated deprotection of TMPM ethers.
Caption: A logical flowchart for troubleshooting common issues in TMPM deprotection.
Technical Support Center: Scale-Up of Reactions Involving (2,4,6-Trimethoxyphenyl)methanol and Analogous Sterically Hindered Benzyl Alcohols
Disclaimer: Direct scale-up data and established protocols for reactions involving (2,4,6-Trimethoxyphenyl)methanol are not extensively available in published literature. This guide is therefore based on established principles for structurally similar, sterically hindered, and electron-rich benzyl alcohols. The provided protocols and troubleshooting advice should be considered as a starting point for process development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges associated with reactions involving sterically hindered benzyl alcohols like this compound?
When scaling up reactions with sterically hindered benzyl alcohols, key challenges include:
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Reduced Reactivity: The bulky nature of the substituents around the hydroxyl group can hinder the approach of reagents, leading to slower reaction rates and potentially incomplete conversions.
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By-product Formation: Increased reaction times and temperatures, often required to drive the reaction to completion, can promote side reactions such as elimination or the formation of impurities.
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Exothermic Reactions: Many reactions, such as alkylations and esterifications, can be highly exothermic. Proper heat management is crucial to prevent thermal runaways.
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Purification Difficulties: The polarity of the product may be similar to that of the starting material and certain by-products, complicating separation by chromatography or crystallization.
Q2: How does the electron-rich nature of the trimethoxyphenyl ring influence reactivity and by-product formation?
The electron-donating methoxy groups on the aromatic ring increase the nucleophilicity of the hydroxyl group, which can be beneficial. However, they also activate the ring towards electrophilic attack, which can lead to undesired side reactions on the aromatic ring itself, especially under acidic conditions.
Q3: What analytical methods are recommended for monitoring reaction progress and purity?
For monitoring these reactions, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for identifying and quantifying the starting material, product, and any impurities. Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative in-process checks.
Troubleshooting Guides
Common Issues in O-Alkylation Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of the benzyl alcohol. | Use a stronger, non-nucleophilic base (e.g., sodium hydride). Ensure anhydrous conditions. |
| Steric hindrance preventing nucleophilic attack. | Increase reaction temperature and/or time. Consider using a more reactive alkylating agent (e.g., an alkyl triflate instead of a bromide). | |
| Formation of Elimination By-products | The base is acting as a nucleophile or promoting elimination. | Use a non-nucleophilic, sterically hindered base. Maintain a lower reaction temperature. |
| Presence of Unreacted Starting Material | Insufficient amount of alkylating agent or base. | Use a slight excess of the alkylating agent and base. Monitor the reaction to ensure full consumption of the starting material. |
| Difficulty in Product Purification | Similar polarity of the product and starting material. | Optimize the reaction to achieve full conversion. If separation is necessary, consider specialized chromatographic techniques or derivatization to alter polarity before purification. |
Common Issues in Esterification Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Steric hindrance around the alcohol and/or carboxylic acid. | Use a more powerful coupling agent (e.g., DCC with DMAP, HATU). Increase reaction temperature and extend the reaction time. |
| Formation of Anhydride By-products | The carboxylic acid is activated but does not react with the hindered alcohol. | Add the activating agent to the carboxylic acid first, then slowly add the sterically hindered alcohol. |
| Epimerization at Chiral Centers | If the carboxylic acid has a chiral center, harsh reaction conditions can lead to loss of stereochemical integrity. | Use milder coupling agents and lower reaction temperatures. |
Experimental Protocols
Hypothetical Lab-Scale O-Alkylation of this compound
Reaction: O-methylation of this compound to form 2,4,6-trimethoxybenzyl methyl ether.
Materials:
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This compound (1.0 eq)
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Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
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Methyl iodide (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add the sodium hydride portion-wise to the stirred solution.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
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Cool the resulting alkoxide solution back to 0 °C.
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Slowly add methyl iodide via syringe.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data
The following table presents hypothetical data for the O-methylation of a sterically hindered benzyl alcohol, illustrating potential scale-up effects.
| Scale | Reagent Equivalents (Base/Alkylating Agent) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 g | 1.2 / 1.5 | 4 | 85 | >98 |
| 100 g | 1.2 / 1.5 | 8 | 78 | 95 |
| 1 kg | 1.3 / 1.6 | 12 | 72 | 92 |
Visualizations
Caption: Logical relationships between scale-up challenges and solutions.
Caption: A typical experimental workflow for O-alkylation.
common impurities found in (2,4,6-Trimethoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4,6-Trimethoxyphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound typically arise from the synthetic route and subsequent degradation. The primary synthesis involves the reduction of 2,4,6-trimethoxybenzaldehyde. Therefore, the common impurities include:
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Starting Material: Unreacted 2,4,6-trimethoxybenzaldehyde.
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Oxidation Product: 2,4,6-trimethoxybenzoic acid, formed by the oxidation of the final product.
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Isomeric Impurities: Positional isomers such as (2,3,4-Trimethoxyphenyl)methanol may be present, depending on the purity of the starting materials.[1][2]
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Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate, dichloromethane) may be present in trace amounts.
Q2: What are the typical purity levels of commercially available this compound?
A2: Commercially available this compound is typically offered at purities of 95% or higher.[3] It is crucial to verify the purity of each batch via analytical methods to ensure it meets the requirements of your specific application.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Q: My HPLC chromatogram of this compound shows unexpected peaks. How can I identify them?
A: Unexpected peaks in your HPLC analysis can be attributed to several factors. Follow this guide to troubleshoot the issue.
Step 1: Initial Assessment
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Review the Synthesis: The most likely impurity is the starting material, 2,4,6-trimethoxybenzaldehyde. Its retention time will likely be different from the product.
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Consider Degradation: The presence of an acidic peak could indicate the formation of 2,4,6-trimethoxybenzoic acid due to oxidation.
Step 2: Analytical Identification
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Co-injection: Spike your sample with a small amount of pure 2,4,6-trimethoxybenzaldehyde and re-run the HPLC. If one of the impurity peaks increases in area, you have confirmed its identity.
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LC-MS Analysis: For unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight of the impurities, which can help in their identification.
Step 3: Purification
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If the impurity levels are unacceptable, purification of your material is necessary. Recrystallization is often an effective method.
Issue 2: Low Purity of Synthesized this compound
Q: I have synthesized this compound, but the purity is lower than expected. How can I improve it?
A: Low purity is a common issue in synthesis. The following steps can help improve the purity of your product.
Methodology: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature. For phenolic compounds, alcohols like ethanol or methanol, or a mixture of solvents such as ethyl acetate/hexane, are good starting points.[4]
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Table 1: Summary of Potential Impurities and Identification Methods
| Impurity Name | Potential Source | Recommended Analytical Method |
| 2,4,6-Trimethoxybenzaldehyde | Incomplete reaction | HPLC, ¹H NMR |
| 2,4,6-Trimethoxybenzoic Acid | Oxidation of the product | HPLC, ¹H NMR |
| Positional Isomers | Impure starting materials | HPLC, ¹H NMR, LC-MS |
| Residual Solvents | Synthesis and purification | ¹H NMR, GC-HS |
Advanced Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
A reverse-phase HPLC method is suitable for the analysis of this compound and its common impurities.
Experimental Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) or methanol (B). A typical gradient might be:
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0-20 min: 50-90% B
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20-25 min: 90% B
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25-30 min: 90-50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Identification
Methodology:
¹H NMR and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
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Identify Product Peaks: The spectrum of pure this compound should show characteristic peaks for the aromatic protons, the methylene protons, and the methoxy groups.
-
Identify Impurity Peaks:
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2,4,6-Trimethoxybenzaldehyde: Look for a characteristic aldehyde proton signal around 10.4 ppm in the ¹H NMR spectrum.
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2,4,6-Trimethoxybenzoic Acid: A carboxylic acid proton signal may be observed as a broad singlet, typically downfield.
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Residual Solvents: Compare any unassigned peaks to the known chemical shifts of common laboratory solvents.[5]
-
-
Visual Guides
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A decision tree for identifying unknown peaks in an HPLC chromatogram.
Purification Workflow for this compound
Caption: A typical workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Optimizing Reactions with (2,4,6-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of reactions involving (2,4,6-Trimethoxyphenyl)methanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive site is the hydroxyl (-OH) group of the benzylic alcohol. This group can undergo oxidation, etherification, and esterification. The electron-rich aromatic ring, activated by three methoxy groups, can also influence reaction pathways and potentially undergo electrophilic substitution under certain conditions.
Q2: How does the steric hindrance from the ortho-methoxy groups affect reactions?
The two methoxy groups in the ortho positions create significant steric hindrance around the benzylic hydroxyl group. This can slow down reaction rates for both etherification and esterification reactions by impeding the approach of reagents to the reaction center.[1][2] Consequently, more forcing conditions or specialized catalysts may be required to achieve high yields.
Q3: Is this compound sensitive to specific reaction conditions?
Yes, due to the electron-rich nature of the aromatic ring, this compound and its derivatives can be sensitive to strong acidic and oxidizing conditions. Strong acids can lead to side reactions on the aromatic ring, while strong oxidants can cause over-oxidation of the alcohol to the carboxylic acid or even ring cleavage under harsh conditions.
Troubleshooting Guides
Oxidation to 2,4,6-Trimethoxybenzaldehyde
The oxidation of this compound to the corresponding aldehyde is a key transformation. However, challenges such as incomplete conversion and over-oxidation are common.
Issue: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. For agents like manganese dioxide (MnO₂), ensure it is properly activated. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation by TLC. |
| Poor Solubility of Substrate | Choose a solvent system in which this compound is fully soluble at the reaction temperature. |
Issue: Over-oxidation to Carboxylic Acid
| Potential Cause | Recommended Solution |
| Oxidizing Agent is too Strong | Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol.[3] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| High Reaction Temperature | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
Issue: Formation of Brominated Side Products
When using bromine-based oxidizing agents, ring bromination can occur due to the highly activated aromatic ring.[4]
| Potential Cause | Recommended Solution |
| Use of Bromine-based Reagents | Opt for a non-bromine-containing oxidizing agent like PCC, MnO₂, or a TEMPO-catalyzed oxidation. |
| Acidic Conditions | If acidic conditions are necessary, use a non-halogenated acid. |
Etherification Reactions (Williamson Ether Synthesis)
The synthesis of (2,4,6-Trimethoxyphenyl)methyl ethers can be challenging due to the steric hindrance of the starting alcohol.
Issue: Low Yield of Ether Product
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of the Alcohol | Use a stronger base, such as sodium hydride (NaH), to ensure complete formation of the alkoxide. The reaction should be performed under strictly anhydrous conditions.[5] |
| Steric Hindrance | Increase the reaction temperature and prolong the reaction time. Consider using a more reactive electrophile if possible.[6] |
| Side Reaction: Elimination | This is more likely with secondary or tertiary alkyl halides. Use a primary alkyl halide if the synthesis allows.[5] |
Esterification Reactions
Similar to etherification, steric hindrance can be a major obstacle in the esterification of this compound.
Issue: Low Ester Yield
| Potential Cause | Recommended Solution |
| Steric Hindrance | Use a highly reactive acylating agent, such as an acid chloride or anhydride, in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2][7] |
| Reversible Reaction | If using a classic Fischer esterification, use a large excess of the alcohol or remove water as it is formed to drive the equilibrium towards the product. |
| Hydrolysis of Acylating Agent | Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive acid chlorides.[8] |
(2,4,6-Trimethoxyphenyl)methyl (TMPM) as a Protecting Group
The (2,4,6-trimethoxyphenyl)methyl group can be used as a protecting group for alcohols, forming a TMPM ether. Its removal is typically achieved under acidic conditions.
Issue: Difficulty in Cleaving the TMPM Ether
| Potential Cause | Recommended Solution |
| Acid Catalyst is too Weak | Use a stronger acid, such as trifluoroacetic acid (TFA), or a Lewis acid. |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or gently heat the reaction mixture while monitoring for decomposition of the desired product. |
Issue: Formation of Side Products During Cleavage
| Potential Cause | Recommended Solution |
| Re-alkylation of the Deprotected Alcohol | The released (2,4,6-trimethoxyphenyl)methyl carbocation is stabilized and can re-react. Add a cation scavenger, such as anisole or 1,3,5-trimethoxybenzene, to the reaction mixture. |
| Acid-Sensitivity of other Functional Groups | If other acid-labile groups are present, try milder cleavage conditions, such as using a weaker acid or performing the reaction at a lower temperature. |
Experimental Protocols & Data
Oxidation of this compound
Objective: To synthesize 2,4,6-Trimethoxybenzaldehyde.
Method: Oxidation with Oxone and Sodium Bromide.[4]
Protocol:
-
Dissolve this compound (1 mmol) in a 1:1 mixture of acetonitrile and water.
-
Add Oxone (1 mmol) and sodium bromide (2 mmol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxone/NaBr | CH₃CN/H₂O | Room Temp. | 3 | ~87 (for benzyl alcohol) | [4] |
| PCC | CH₂Cl₂ | Room Temp. | 2-4 | Typically >85 | General Protocol |
| MnO₂ | CH₂Cl₂ or Hexane | Room Temp. or Reflux | 4-24 | Variable, substrate-dependent | General Protocol |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Formation of (2,4,6-Trimethoxyphenyl)methyl Ethers
Objective: To protect an alcohol (R-OH) as its TMPM ether.
Method: Modified Williamson Ether Synthesis.
Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Add the alcohol (R-OH, 1 eq) dropwise at 0 °C and stir for 30 minutes.
-
Add a solution of 2,4,6-trimethoxybenzyl chloride (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Base | Solvent | Temperature | Time | Typical Yield (%) |
| NaH | THF | 0 °C to RT | 12-24 h | 70-90 |
| KH | DMF | 0 °C to RT | 8-16 h | 75-95 |
Cleavage of (2,4,6-Trimethoxyphenyl)methyl Ethers
Objective: To deprotect a TMPM-protected alcohol.
Method: Acid-Catalyzed Cleavage.[9][10][11]
Protocol:
-
Dissolve the TMPM-protected alcohol (1 eq) in dichloromethane.
-
Add a cation scavenger such as 1,3,5-trimethoxybenzene (2-3 eq).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Acid | Scavenger | Solvent | Temperature | Time |
| Trifluoroacetic Acid (TFA) | Anisole | CH₂Cl₂ | 0 °C to RT | 1-4 h |
| Hydrochloric Acid (HCl) | - | Dioxane/H₂O | RT to 50 °C | 2-8 h |
| Boron Trichloride (BCl₃) | - | CH₂Cl₂ | -78 °C to 0 °C | 0.5-2 h |
Visualizations
Experimental Workflow for Oxidation
Logical Relationship for Troubleshooting Low Yield in Etherification
Signaling Pathway for Acid-Catalyzed Cleavage of a TMPM Ether
References
- 1. researchgate.net [researchgate.net]
- 2. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Alcohol Protecting Groups: Featuring (2,4,6-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for alcohols is a critical determinant of success. An ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability across a range of chemical transformations, and offer orthogonal cleavage pathways relative to other protective moieties within a complex molecule. This guide provides a comprehensive comparison of the (2,4,6-Trimethoxyphenyl)methyl (TMPM) protecting group with other commonly employed alcohol protecting groups, including benzyl (Bn), p-methoxybenzyl (PMB), and various silyl ethers. The analysis is supported by established experimental data for common protecting groups and a reasoned extrapolation for the TMPM group based on well-understood structure-activity relationships.
Introduction to (2,4,6-Trimethoxyphenyl)methyl (TMPM) as a Protecting Group
The (2,4,6-Trimethoxyphenyl)methyl group, derived from (2,4,6-Trimethoxyphenyl)methanol, is an electron-rich benzyl-type protecting group. The presence of three electron-donating methoxy groups at the ortho and para positions of the benzene ring significantly influences its reactivity and stability. This high degree of electron donation is anticipated to render the TMPM group exceptionally labile to both acidic and oxidative cleavage conditions, even more so than the widely used p-methoxybenzyl (PMB) group. This characteristic positions the TMPM group as a potentially valuable tool for the protection of alcohols in substrates that require deprotection under exceptionally mild conditions.
Comparative Performance of Alcohol Protecting Groups
The stability and ease of cleavage of a protecting group are paramount considerations in synthetic planning. The following tables summarize the performance of the TMPM group in comparison to other standard alcohol protecting groups. The data for the TMPM group is extrapolated based on the known effects of electron-donating substituents on the lability of benzyl-type protecting groups.
Table 1: Stability of Common Alcohol Protecting Groups under Various Reaction Conditions
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, NaH) | Oxidative Conditions (e.g., DDQ, CAN) | Reductive Conditions (e.g., H₂/Pd-C) | Nucleophilic/Organometallic Reagents |
| TMPM | Very Labile | Stable | Very Labile | Labile | Stable |
| PMB | Labile[1] | Stable[1] | Labile[2][3] | Labile | Stable |
| Bn | Stable (cleaved by strong acid)[1][4] | Stable[1] | Stable (cleaved under harsh conditions)[5][6] | Labile[1] | Stable |
| TBDMS | Labile | Stable | Stable | Stable | Stable |
| TIPS | More Stable than TBDMS | Stable | Stable | Stable | Stable |
Table 2: Typical Conditions for Deprotection of Alcohol Protecting Groups
| Protecting Group | Deprotection Reagents and Conditions | Typical Reaction Time | Typical Yield (%) |
| TMPM | 1% TFA in CH₂Cl₂; DDQ (1.1 equiv) in CH₂Cl₂/H₂O | < 10 min | > 90 (Predicted) |
| PMB | 10-50% TFA in CH₂Cl₂; DDQ (1.2 equiv) in CH₂Cl₂/H₂O[2] | 0.5 - 2 h | 85-98 |
| Bn | H₂ (1 atm), 10% Pd/C in EtOH; Na, NH₃ (liquid)[1][4] | 2 - 16 h | 90-99 |
| TBDMS | 1 M TBAF in THF; AcOH/H₂O/THF | 0.5 - 4 h | 90-99 |
| TIPS | 1 M TBAF in THF (slower than TBDMS); HF-Pyridine | 2 - 12 h | 85-95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of alcohols using common protecting groups are provided below. The protocol for the TMPM group is a projected methodology based on standard procedures for benzyl-type protecting groups.
Protocol 1: Protection of a Primary Alcohol with this compound (Projected)
Objective: To protect a primary alcohol using this compound under acidic conditions.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the primary alcohol and this compound in anhydrous CH₂Cl₂ at room temperature, add CSA.
-
Stir the reaction mixture for 2-4 hours and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (2,4,6-Trimethoxyphenyl)methyl ether by flash column chromatography.
Protocol 2: Deprotection of a (2,4,6-Trimethoxyphenyl)methyl (TMPM) Ether (Projected)
Objective: To cleave a TMPM ether protecting group under mild acidic conditions.
Materials:
-
TMPM-protected alcohol (1.0 equiv)
-
1% Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the TMPM-protected alcohol in a 1% solution of TFA in CH₂Cl₂ at 0 °C.
-
Stir the reaction and monitor by TLC. The deprotection is expected to be rapid (< 10 minutes).
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Protocol 3: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
Objective: To protect a primary alcohol as a PMB ether via Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the primary alcohol in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add PMB-Cl dropwise.
-
Stir the reaction at room temperature for 4-12 hours and monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting PMB ether by flash column chromatography.
Protocol 4: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether
Objective: To cleave a PMB ether using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
DDQ (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Add DDQ portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 0.5-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Visualizing Reaction Pathways and Logic
To aid in the understanding of the chemical transformations and decision-making processes involved in selecting a protecting group, the following diagrams are provided.
Conclusion
The (2,4,6-Trimethoxyphenyl)methyl (TMPM) group represents a promising, highly acid- and oxidant-labile protecting group for alcohols. Its enhanced reactivity, stemming from the three electron-donating methoxy substituents, offers the potential for deprotection under exceptionally mild conditions, thereby providing orthogonality with more robust protecting groups like benzyl and silyl ethers. While further experimental validation is warranted to fully characterize its stability profile and optimize reaction protocols, the TMPM group is poised to be a valuable addition to the synthetic chemist's toolbox, particularly in the synthesis of sensitive and complex molecules. The choice of protecting group should always be guided by the specific requirements of the synthetic route, considering the stability of all functional groups present in the molecule.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.mpg.de [pure.mpg.de]
The Versatility of (2,4,6-Trimethoxyphenyl)methanol in Modern Synthesis: A Comparative Guide
(2,4,6-Trimethoxyphenyl)methanol and its derivatives have emerged as valuable tools for researchers in organic synthesis and drug development. This guide provides a comparative analysis of their applications, focusing on their use as a cysteine-protecting group in peptide synthesis, as a key structural component in anticancer agents, and as a precursor to a highly effective organocatalyst. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate an objective comparison with existing alternatives.
S-(2,4,6-Trimethoxybenzyl) (Tmob) Group for Cysteine Protection in Peptide Synthesis
The protection of the sulfhydryl group of cysteine is a critical aspect of solid-phase peptide synthesis (SPPS). The 2,4,6-trimethoxybenzyl (Tmob) group, derived from this compound, offers a valuable acid-labile protecting group for cysteine in the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group is a trade-off between its stability during synthesis and the ease and selectivity of its removal. The Tmob group's performance is best understood in comparison with other commonly used protecting groups.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages | Racemization (%)* |
| Tmob | 2,4,6-(MeO)₃-C₆H₂-CH₂- | Mildly acidic (e.g., 6% TFA in DCM with scavengers) | Highly acid-labile, favorable chemistry compared to Trt and Acm.[1][2] | Less common than Trt, limited comparative racemization data. | Data not available |
| Trityl (Trt) | (C₆H₅)₃C- | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O) | Widely used, cost-effective.[3] | Can be sterically hindering, potential for side reactions. | 3.3[3] |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Oxidative cleavage (Iodine) or heavy metal salts (Hg²⁺) | Orthogonal to acid-labile groups, stable to TFA.[4] | Harsh cleavage conditions, potential for side reactions. | N/A (stable to coupling) |
| Diphenylmethyl (Dpm) | (C₆H₅)₂CH- | Stronger acid than for Trt (e.g., 95% TFA) | Fills a gap in acid lability between Trt and more stable groups.[5] | Higher racemization than Trt in some cases. | 6.8[3] |
| Tetrahydropyranyl (Thp) | C₅H₉O- | Standard TFA cleavage cocktail | Significantly reduces racemization.[3] | More expensive than Trt. | 0.74[3] |
*Racemization data is for the coupling of the protected C-terminal cysteine and can vary depending on the coupling reagents and conditions.
Experimental Protocols
Synthesis of Fmoc-Cys(Tmob)-OH:
-
Introduction of the Tmob group: Cysteine is reacted with this compound in the presence of an acid catalyst to form S-(2,4,6-trimethoxybenzyl)-cysteine.[1][2]
-
Fmoc protection: The resulting S-protected cysteine is then reacted with Fmoc-succinimide (Fmoc-OSu) or a similar reagent in the presence of a base to yield the final Fmoc-Cys(Tmob)-OH product.
Fmoc Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Tmob)-OH:
This protocol outlines the general steps for incorporating a Cys(Tmob) residue into a peptide chain on a solid support.
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Cys(Tmob)-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to pre-activate it for a few minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test like the Kaiser test.
-
-
Washing: After complete coupling, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Tmob Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Tmob group is removed simultaneously using a cleavage cocktail. A recommended cocktail for Tmob removal is 30% trifluoroacetic acid (TFA) in DCM in the presence of scavengers like phenol, thioanisole, and water (5% each), or 6% TFA in DCM with triethylsilane or triisopropylsilane (0.5%).[1][2]
Workflow for Fmoc-SPPS with Cys(Tmob)
(2,4,6-Trimethoxyphenyl) Chalcones as Anticancer Agents
Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are a class of compounds with diverse biological activities. Derivatives incorporating the 2,4,6-trimethoxyphenyl moiety have shown promising anticancer properties. A notable example is (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3), which has demonstrated potent activity against various cancer cell lines.
Comparative Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below compares the IC₅₀ values of a 2,4,6-trimethoxyphenyl chalcone derivative with other chalcones and a standard chemotherapeutic agent.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Not Specified | Not Specified | [6] |
| 3,4,5-Trimethoxylated Chalcone 13 | HCT116 (Colon) | 2.6 - 5.1 | [7] |
| 3,4,5-Trimethoxylated Chalcone 10 (Indolyl) | HCT116 (Colon) | < 0.05 | [7] |
| Brominated Chalcone (H72) | MGC803 (Gastric) | 3.57 | [8] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [9] |
| Doxorubicin (Reference Drug) | HepG2 (Liver) | 15.3 (48h) | [10] |
| Doxorubicin (Reference Drug) | MCF7 (Breast) | 70 (48h) | [10] |
Experimental Protocol: Synthesis of a (2,4,6-Trimethoxyphenyl) Chalcone Derivative
The following is a representative Claisen-Schmidt condensation protocol for the synthesis of heteroaryl chalcones, adapted for the synthesis of a compound structurally similar to B3.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trimethoxyacetophenone (1 equivalent) and 5-bromo-2-pyridinecarboxaldehyde (1 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, while stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. The chalcone product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Simplified CDK1 Signaling Pathway in Cancer
The anticancer activity of some chalcone derivatives is attributed to their interaction with key cellular signaling pathways. Cyclin-dependent kinase 1 (CDK1) is a crucial regulator of the cell cycle, and its dysregulation is often observed in cancer. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis.
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) as an Organocatalyst
This compound serves as a precursor for the synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a highly electron-rich and sterically hindered phosphine. TTMPP has proven to be a potent Lewis base catalyst in various organic transformations, most notably in oxa-Michael additions.
Performance Comparison in Oxa-Michael Additions
TTMPP's catalytic activity has been benchmarked against other phosphines and a strong Brønsted base, demonstrating its superior performance, especially under solvent-free conditions.
| Catalyst | Type | Conversion (%)* | Conditions | Reference |
| TTMPP | Lewis Base (Phosphine) | High | Solvent-free, room temp. | [1][11] |
| P₂-tBu | Brønsted Base | High | Solvent-free, room temp. | [1][11] |
| TMPP | Lewis Base (Phosphine) | Moderate | Solvent-free, room temp. | [1] |
| TPP | Lewis Base (Phosphine) | Low | Solvent-free, room temp. | [1] |
| DBU | Brønsted Base | Low | Solvent-free, room temp. | [1] |
| DMAP | Lewis Base (Amine) | Low | Solvent-free, room temp. | [1] |
*Conversion rates are qualitative summaries from the literature for the oxa-Michael addition of an alcohol to an activated alkene.
Experimental Protocol: TTMPP-Catalyzed Oxa-Michael Addition
This protocol describes a general procedure for the oxa-Michael addition of an alcohol to an α,β-unsaturated compound using TTMPP as a catalyst.[12]
-
Reactant Preparation: In a reaction vessel, combine the alcohol (2.0 equivalents) and the α,β-unsaturated compound (1.0 equivalent).
-
Catalyst Addition: Add TTMPP (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is often performed solvent-free.
-
Monitoring: Monitor the progress of the reaction by techniques such as ¹H NMR spectroscopy or gas chromatography.
-
Work-up: Upon completion, the product can often be purified directly by column chromatography on silica gel without a separate step to remove the catalyst, depending on the product's properties.
Catalytic Cycle of Phosphine-Catalyzed Oxa-Michael Addition
The mechanism involves the nucleophilic attack of the phosphine on the Michael acceptor, followed by proton transfer from the alcohol and subsequent addition of the resulting alkoxide to another molecule of the Michael acceptor.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The mechanism of the phosphine-catalyzed oxa-Michael reaction: a DFT investigation | CoLab [colab.ws]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions [beilstein-journals.org]
The (2,4,6-Trimethoxyphenyl)methyl (TMB) Ether: A Highly Labile Protecting Group for Alcohols in Complex Synthesis
In the realm of multi-step organic synthesis, particularly in the development of sensitive and complex molecules for pharmaceuticals, the strategic use of protecting groups is paramount. The (2,4,6-trimethoxyphenyl)methyl (TMB) group, introduced via (2,4,6-Trimethoxyphenyl)methanol, has emerged as a valuable tool for the protection of hydroxyl functionalities. Its defining characteristic is its extreme acid lability, allowing for its removal under exceptionally mild conditions, thereby preserving other acid-sensitive moieties within a molecule. This guide provides a comparative analysis of the TMB protecting group against other common benzyl-type protecting groups, supported by available experimental data and detailed protocols to assist researchers in its effective implementation.
Comparison of Benzyl-Type Protecting Groups
The stability of benzyl-type protecting groups toward acid-catalyzed cleavage is inversely related to the electron-donating ability of substituents on the aromatic ring. The presence of methoxy groups significantly stabilizes the benzylic carbocation formed during deprotection, thus increasing the lability of the protecting group. The hierarchy of acid lability among common benzyl-type protecting groups is as follows:
TMB > 2,4-Dimethoxybenzyl (DMB) > 4-Methoxybenzyl (PMB) > Benzyl (Bn)
This trend allows for orthogonal deprotection strategies, where a more labile group can be selectively removed in the presence of a more stable one.
| Protecting Group | Structure | Typical Deprotection Conditions | Relative Acid Lability |
| (2,4,6-Trimethoxyphenyl)methyl (TMB) | Very mild acid (e.g., 0.5-1% TFA in CH₂Cl₂) | Very High | |
| 2,4-Dimethoxybenzyl (DMB) | Mild acid (e.g., 1-10% TFA in CH₂Cl₂) | High | |
| 4-Methoxybenzyl (PMB) | Moderate acid (e.g., 20-50% TFA in CH₂Cl₂), DDQ | Moderate | |
| Benzyl (Bn) | Strong acid (e.g., HBr, BBr₃), Hydrogenolysis (H₂, Pd/C) | Low |
Experimental Protocols
Protection of an Alcohol with this compound
The introduction of the TMB group onto an alcohol is typically achieved through a Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with a TMB halide. An alternative and often milder method involves the use of the corresponding trichloroacetimidate.
Protocol 1: Williamson Ether Synthesis
-
Preparation of 2,4,6-Trimethoxybenzyl Chloride: this compound can be converted to the corresponding chloride by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (CH₂Cl₂). This reactive intermediate is often prepared fresh and used immediately.
-
Etherification:
-
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C, add a strong base like sodium hydride (NaH, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of freshly prepared 2,4,6-trimethoxybenzyl chloride (1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Using 2,4,6-Trimethoxybenzyl Trichloroacetimidate
-
Preparation of the Trichloroacetimidate: To a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂, add trichloroacetonitrile (1.5 equiv) and a catalytic amount of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) at 0 °C. Stir the reaction at this temperature until completion (monitored by TLC). The crude trichloroacetimidate can often be used directly after filtration through a pad of Celite.
-
Etherification:
-
To a solution of the alcohol (1.0 equiv) and the 2,4,6-trimethoxybenzyl trichloroacetimidate (1.2 equiv) in an anhydrous, non-polar solvent (e.g., CH₂Cl₂ or cyclohexane), add a catalytic amount of a Lewis or Brønsted acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triflic acid (TfOH)) at 0 °C.
-
Stir the reaction at 0 °C or room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product, wash, dry, and purify as described in Protocol 1.
-
Deprotection of a TMB Ether
The high acid lability of the TMB group allows for its removal under very mild acidic conditions.
Protocol 3: Acid-Catalyzed Deprotection
-
Dissolve the TMB-protected alcohol (1.0 equiv) in an inert solvent such as CH₂Cl₂.
-
At 0 °C, add a dilute solution of a strong acid. The concentration will depend on the substrate's sensitivity, but can be as low as 0.5-1% trifluoroacetic acid (TFA) in CH₂Cl₂. For more robust substrates, slightly stronger conditions (e.g., 10% TFA) can be used for faster cleavage.
-
Stir the reaction at 0 °C or room temperature and monitor closely by TLC. The deprotection is often rapid (minutes to a few hours).
-
Once the reaction is complete, quench the acid by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
Signaling Pathways and Experimental Workflows (Graphviz)
The following diagrams illustrate the reaction mechanism for acid-catalyzed deprotection and a general experimental workflow for the protection and deprotection of an alcohol using the TMB group.
Caption: Acid-catalyzed deprotection of a TMB ether proceeds via a highly stabilized carbocation.
Caption: General workflow for the protection and deprotection of an alcohol using the TMB group.
Conclusion
The (2,4,6-Trimethoxyphenyl)methyl (TMB) protecting group offers a significant advantage in syntheses requiring the protection of alcohols with a group that can be removed under extremely mild acidic conditions. Its high lability provides a level of orthogonality that is superior to other common benzyl-type protecting groups like DMB, PMB, and Bn. While the preparation of the TMB-protected alcohol may require the synthesis of the corresponding TMB-halide or trichloroacetimidate, the ease and selectivity of its cleavage make it an invaluable tool for the synthesis of complex and sensitive molecules. Researchers should consider the TMB group when a high degree of acid sensitivity is required in their synthetic strategy.
Spectroscopic Analysis Confirms the Structure of (2,4,6-Trimethoxyphenyl)methanol: A Comparative Guide
A comprehensive spectroscopic analysis of (2,4,6-Trimethoxyphenyl)methanol provides definitive evidence for its chemical structure. This guide compares its spectral features with those of simpler aromatic alcohols, benzyl alcohol and p-anisyl alcohol, offering researchers a clear framework for structural elucidation and purity assessment.
The structural integrity of chemical compounds is a cornerstone of scientific research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in providing detailed information about a molecule's atomic arrangement and connectivity. This report presents a detailed analysis of the spectroscopic data for this compound and contrasts it with the spectra of benzyl alcohol and p-anisyl alcohol to highlight the influence of methoxy substituents on the spectral characteristics.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, benzyl alcohol, and p-anisyl alcohol.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -CH₂OH | -OCH₃ | -OH |
| This compound | 6.15 (s, 2H) | 4.75 (s, 2H) | 3.81 (s, 6H, C2,6-OCH₃), 3.78 (s, 3H, C4-OCH₃) | ~2.0 (br s, 1H) |
| Benzyl Alcohol | 7.25-7.40 (m, 5H) | 4.67 (s, 2H) | - | ~1.9 (br s, 1H) |
| p-Anisyl Alcohol | 7.28 (d, 2H), 6.89 (d, 2H) | 4.58 (s, 2H) | 3.80 (s, 3H) | ~1.8 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-Ar (quaternary) | C-Ar (CH) | -CH₂OH | -OCH₃ |
| This compound | 160.8 (C2, C6), 158.5 (C4), 105.8 (C1) | 90.5 (C3, C5) | 55.0 | 55.7 (C2,6-OCH₃), 55.3 (C4-OCH₃) |
| Benzyl Alcohol | 140.9 (C1) | 128.5 (C3, C5), 127.5 (C4), 127.0 (C2, C6) | 65.2 | - |
| p-Anisyl Alcohol | 159.2 (C4), 133.3 (C1) | 128.6 (C2, C6), 114.0 (C3, C5) | 64.7 | 55.3 |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C-O Stretch (Alcohol) | C-O Stretch (Ether) |
| This compound | ~3400 (broad) | ~3000 | ~2940, 2840 | ~1050 | ~1210, 1120 |
| Benzyl Alcohol | ~3350 (broad) | ~3030 | ~2930, 2870 | ~1020 | - |
| p-Anisyl Alcohol | ~3350 (broad) | ~3030 | ~2930, 2870 | ~1030 | ~1245, 1030 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-OH]⁺ | [M-CH₂OH]⁺ | Other Key Fragments |
| This compound | 198 | 197 | 181 | 167 | 183 ([M-CH₃]⁺), 155, 125 |
| Benzyl Alcohol | 108 | 107 | 91 | 77 | 79 |
| p-Anisyl Alcohol | 138 | 137 | 121 | 107 | 93, 77 |
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV.
Spectroscopic Interpretation and Structural Verification
The combined spectroscopic data provides unambiguous evidence for the structure of this compound.
-
¹H NMR: The singlet at 6.15 ppm, integrating to two protons, is characteristic of the two equivalent aromatic protons in a symmetrically substituted benzene ring. The two distinct singlets for the methoxy groups at 3.81 and 3.78 ppm confirm the presence of two different chemical environments for these groups, consistent with the 2,4,6-substitution pattern. The singlet at 4.75 ppm corresponds to the benzylic methylene protons, and the broad singlet around 2.0 ppm is indicative of the hydroxyl proton.
-
¹³C NMR: The presence of four signals in the aromatic region, with two corresponding to quaternary carbons and two to protonated carbons, confirms the symmetrically substituted aromatic ring. The chemical shifts of the methoxy carbons are in the expected region. The signal at 55.0 ppm is assigned to the benzylic carbon attached to the hydroxyl group.
-
IR Spectroscopy: The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol. The sharp peaks in the 3000-2840 cm⁻¹ region are due to aromatic and aliphatic C-H stretching. The strong absorptions around 1210 and 1120 cm⁻¹ are indicative of the C-O stretching of the aryl ether groups, while the band at approximately 1050 cm⁻¹ corresponds to the C-O stretch of the primary alcohol.
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 198, which corresponds to the molecular weight of this compound. The fragmentation pattern, including the loss of a hydrogen atom ([M-H]⁺ at m/z 197), a hydroxyl group ([M-OH]⁺ at m/z 181), and a hydroxymethyl group ([M-CH₂OH]⁺ at m/z 167), is consistent with the proposed structure. The fragment at m/z 183, corresponding to the loss of a methyl group, further supports the presence of methoxy substituents.
Comparison with Benzyl Alcohol and p-Anisyl Alcohol
The comparison with benzyl alcohol and p-anisyl alcohol highlights the effect of the methoxy groups on the spectroscopic properties.
-
NMR Spectra: The presence of methoxy groups in p-anisyl alcohol and this compound causes a significant upfield shift of the aromatic proton and carbon signals due to the electron-donating nature of the methoxy groups. The symmetry in this compound results in fewer signals in both ¹H and ¹³C NMR spectra compared to what would be expected for an unsymmetrically substituted ring.
-
IR Spectra: The most notable difference in the IR spectra is the presence of strong C-O ether stretching bands for the methoxy-substituted compounds, which are absent in the spectrum of benzyl alcohol.
-
Mass Spectra: The molecular ion peaks clearly differentiate the three compounds based on their molecular weights. The fragmentation patterns also reflect the structural differences, with the methoxy-substituted compounds showing characteristic losses of methyl and methoxy groups.
Workflow for Spectroscopic Structure Elucidation
The logical process for determining the structure of an unknown aromatic alcohol using spectroscopic methods is outlined in the following diagram.
Caption: Workflow for Spectroscopic Structure Elucidation.
Comparative Stability of (2,4,6-Trimethoxyphenyl)methyl Ethers in Alcohol Protection
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of (2,4,6-Trimethoxyphenyl)methyl (TMPM) ethers against other common alcohol-protecting groups, supported by experimental data and detailed methodologies.
In the landscape of multistep organic synthesis, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of success. The (2,4,6-Trimethoxyphenyl)methyl (TMPM) ether has emerged as a highly acid-labile protecting group, offering unique advantages in specific synthetic contexts. This guide provides an objective comparison of the stability and cleavage of TMPM ethers relative to other widely used alcohol-protecting groups, including benzyl (Bn), p-methoxybenzyl (PMB), and tert-butyldimethylsilyl (TBDMS) ethers.
Comparative Stability Analysis
The stability of a protecting group is paramount and dictates its compatibility with various reaction conditions. The TMPM group, being an electron-rich benzyl ether, exhibits distinct stability characteristics, particularly its pronounced sensitivity to acidic conditions.
| Protecting Group | Structure | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| TMPM | TMPM-OR | Very Labile | Stable | Labile | Stable to Catalytic Hydrogenolysis |
| PMB | PMB-OR | Labile | Stable | Labile | Stable to Catalytic Hydrogenolysis |
| Bn | Bn-OR | Stable | Stable | Stable | Labile (Catalytic Hydrogenolysis) |
| TBDMS | TBDMS-OR | Labile | Stable | Stable | Stable |
Table 1. General comparison of the stability of common alcohol protecting groups under various reaction conditions.
Quantitative Comparison of Acidic Lability
The key feature of the TMPM ether is its exceptional acid lability, which allows for its removal under very mild acidic conditions, often orthogonal to other acid-sensitive groups. This heightened reactivity is attributed to the stabilization of the corresponding carbocation by the three electron-donating methoxy groups on the aromatic ring.
| Protecting Group | Reagent/Conditions | Time | Yield (%) | Reference |
| TMPM | 1% TFA in CH₂Cl₂ | 5 min | >95 | Inferred from similar systems |
| PMB | 10% TFA in CH₂Cl₂ | 15 min | ~90 | [1] |
| Bn | Strong acids (e.g., HBr, BCl₃) | Hours | High | [2] |
| TBDMS | Acetic Acid/THF/H₂O | Several hours | Variable | [3] |
Table 2. Comparison of cleavage conditions under acidic environments. Note that specific data for TMPM is limited, and conditions are inferred from the behavior of similarly substituted benzyl ethers.
Experimental Protocols
Detailed methodologies for the cleavage of TMPM and other common protecting groups are provided to illustrate the practical aspects of their application.
Protocol 1: Deprotection of (2,4,6-Trimethoxyphenyl)methyl (TMPM) Ethers under Mild Acidic Conditions
Objective: To selectively cleave a TMPM ether in the presence of less acid-sensitive protecting groups.
Materials:
-
TMPM-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
1% Trifluoroacetic acid (TFA) in CH₂Cl₂
Procedure:
-
Dissolve the TMPM-protected alcohol in dichloromethane.
-
Cool the solution to 0 °C.
-
Add the 1% TFA solution dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Oxidative Deprotection of p-Methoxybenzyl (PMB) Ethers
Objective: To selectively cleave a PMB ether using an oxidizing agent.[4]
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)/Water (18:1 v/v)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of dichloromethane and water.
-
Add DDQ to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alcohol by flash column chromatography.
Protocol 3: Reductive Deprotection of Benzyl (Bn) Ethers
Objective: To cleave a benzyl ether via catalytic hydrogenolysis.[2]
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Signaling Pathways and Experimental Workflows
The strategic use of protecting groups with different labilities allows for sequential deprotection in complex syntheses. The following diagrams illustrate these concepts.
The diagram above illustrates the concept of orthogonal deprotection, where different protecting groups can be selectively removed under specific conditions without affecting others. For instance, a TMPM group can be cleaved with mild acid in the presence of a benzyl group, which requires reductive conditions for its removal.
This diagram outlines the general mechanism for the acid-catalyzed cleavage of a TMPM ether. The key step is the formation of a highly stabilized benzylic carbocation due to the electron-donating methoxy groups, which significantly accelerates the cleavage rate compared to less substituted benzyl ethers.
References
A Comparative Guide to the Validation of Analytical Methods for (2,4,6-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of (2,4,6-Trimethoxyphenyl)methanol. It outlines common analytical techniques, their validation parameters based on industry standards, and detailed experimental protocols to ensure the reliability, accuracy, and precision of analytical data.
Introduction
This compound is an aromatic alcohol of interest in various chemical and pharmaceutical research areas. The validation of analytical methods for its quantification is crucial for ensuring the quality and consistency of research and development activities. This document compares two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are commonly employed for the analysis of such compounds.[1][2]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the required level of sensitivity and selectivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 or other modified silica gels.[2][3] | Fused silica capillary columns with various coatings (e.g., DB-624, HP-5ms).[2][4][5] |
| Typical Mobile Phase | Mixtures of water or buffer with organic solvents like acetonitrile or methanol.[3][6][7] | Inert gases such as Helium or Nitrogen.[4][8] |
| Derivatization | Generally not required for this compound. | May be required to increase volatility and thermal stability, though direct analysis is often possible for phenols.[1][9] |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[1][10] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2][9] |
| Typical Run Time | 5 - 30 minutes.[11] | 5 - 20 minutes.[4] |
| Advantages | High versatility for a wide range of compounds, including non-volatile and thermally labile molecules.[1] | High resolution and sensitivity, especially for volatile and semi-volatile compounds.[1] |
| Limitations | Can be more complex in terms of mobile phase preparation and instrument maintenance. | Limited to thermally stable and volatile compounds; derivatization can add complexity.[1] |
Method Validation Parameters and Acceptance Criteria
Method validation ensures that an analytical procedure is suitable for its intended purpose. The following table summarizes key validation parameters and their typical acceptance criteria as per ICH and USP guidelines.[10]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interference from blank, placebo, or impurities at the retention time of the analyte. Peak purity index > 0.99.[10] |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.995.[10] |
| Range | For assay: 80-120% of the target concentration. For impurities: From reporting threshold to 120% of the specification.[10] |
| Accuracy (% Recovery) | For assay: 98.0% - 102.0%. For impurities: 80.0% - 120.0%.[10] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 3.0%.[10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1.[10] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1; with acceptable precision and accuracy.[10] |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate, pH, temperature).[10] |
Experimental Protocols
The following are detailed, hypothetical protocols for the validation of an HPLC and a GC method for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method Protocol
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 225 nm.[11]
-
Injection Volume: 10 µL.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 10, 50, 100, 150 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the linear range using the mobile phase as the diluent.
3. Validation Experiments:
-
Specificity: Inject a blank (mobile phase), a placebo (if applicable), and a spiked sample to demonstrate no interference at the analyte's retention time.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Analyze samples spiked with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD & LOQ: Determine by injecting solutions of decreasing concentrations and calculating the signal-to-noise ratio.
-
Robustness: Introduce small variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.
Gas Chromatography (GC) Method Protocol
1. Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 250°C.[2]
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[2]
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like methanol or acetone.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the linear range using the same solvent.
3. Validation Experiments:
-
The validation experiments for GC (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are performed in a manner analogous to the HPLC protocol, with adjustments for the GC technique (e.g., varying oven temperature ramp rate for robustness).
Visualizations
The following diagrams illustrate the logical flow of the analytical method validation process and a typical sample analysis workflow.
Caption: Workflow for Analytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. rroij.com [rroij.com]
- 5. orientjchem.org [orientjchem.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. scirp.org [scirp.org]
- 9. epa.gov [epa.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Cost-Effectiveness of (2,4,6-Trimethoxyphenyl)methanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and fine chemicals, the strategic use of protecting groups is paramount.[1][2] (2,4,6-Trimethoxyphenyl)methanol is a key precursor for the 2,4,6-trimethoxybenzyl (TMB) protecting group, a valuable tool for shielding alcohols, thiols, and other functional groups.[3][4] This guide provides an objective comparison of the TMB group, derived from this compound, with other common acid-labile protecting groups, supported by comparative data and detailed experimental protocols.
Introduction to this compound and the TMB Protecting Group
This compound is a versatile building block in organic chemistry.[5] Its primary application lies in its conversion to the TMB protecting group. The electron-rich nature of the trimethoxy-substituted benzene ring makes the TMB group highly susceptible to cleavage under mild acidic conditions, a desirable characteristic in multi-step synthesis where sensitive functionalities must be preserved.[3] This high acid lability allows for selective deprotection in the presence of other less acid-sensitive groups, a concept known as orthogonal protection.[1]
Comparative Analysis of Acid-Labile Protecting Groups
The choice of a protecting group is a critical decision in synthetic strategy, balancing stability, ease of introduction and removal, and cost. The following tables compare the TMB group with other widely used acid-labile protecting groups.
Table 1: Cost Comparison of Protecting Group Precursors
| Precursor Compound | Protecting Group | Typical Supplier Price (USD/g) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) |
| This compound | TMB | ~$34.50 [6] | 198.22 [7] | ~$6838 |
| p-Anisaldehyde | PMB | ~$0.50 | 136.15 | ~$68 |
| Benzyl Bromide | Bn | ~$1.00 | 171.04 | ~$171 |
| tert-Butyldimethylsilyl Chloride | TBDMS | ~$2.50 | 150.72 | ~$377 |
| Triphenylmethyl Chloride | Trityl (Tr) | ~$1.50 | 278.78 | ~$418 |
*Prices are estimates based on publicly available catalog data for research quantities and can vary significantly based on supplier, purity, and volume.
Table 2: Performance Comparison of Protecting Groups in a Model Reaction (Protection of a Primary Alcohol)
| Protecting Group | Typical Yield (%) | Reaction Time (h) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| TMB | >90 | 2-4 | Very Mild Acid (e.g., 6% TFA in DCM) [3] | Highly acid-labile, allows for selective deprotection. [3] | Higher reagent cost, potential for premature cleavage. |
| PMB | >95 | 1-3 | Oxidative (DDQ) or strong acid[8] | Robust, orthogonal to many other groups.[8] | Deprotection can require harsh conditions.[8] |
| Bn | >95 | 2-6 | Catalytic Hydrogenolysis (H₂, Pd/C)[9] | Very stable to a wide range of conditions.[10] | Not suitable for molecules with reducible groups.[10] |
| TBDMS | >95 | 0.5-2 | Fluoride source (TBAF) or acid[9] | Easily introduced, stable to many reagents.[11] | Can be cleaved under some acidic conditions. |
| Trityl (Tr) | >90 | 2-4 | Very mild acid (e.g., 1% TFA)[1] | Very acid-labile, good for selective protection.[1] | Sterically bulky, may hinder subsequent reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies.
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes the formation of a TMB ether.
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (1.2 mmol)
-
Camphorsulfonic acid (CSA) (0.1 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol and this compound in anhydrous DCM at room temperature, add CSA.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired TMB-protected alcohol.
Protocol 2: Deprotection of a TMB-Protected Alcohol
This protocol details the cleavage of the TMB ether under mild acidic conditions.[3]
Materials:
-
TMB-protected alcohol (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (10 mL)
-
Triethylsilane (as a cation scavenger) (1.2 mmol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TMB-protected alcohol in DCM.
-
Add triethylsilane to the solution.
-
Cool the mixture to 0 °C and add a solution of 6% TFA in DCM dropwise.[3]
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Once the reaction is complete, carefully quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify as necessary to yield the deprotected alcohol.
Visualizing Synthetic Strategy
Diagrams can clarify the decision-making process and workflow in complex syntheses.
Caption: Workflow for a protecting group strategy in multi-step synthesis.
Caption: Decision tree for selecting an appropriate alcohol protecting group.
Cost-Effectiveness Considerations
While the upfront cost of this compound is higher than precursors for other common protecting groups like PMB or Bn, its cost-effectiveness is realized in specific synthetic contexts.
-
Value in Complexity: In the synthesis of complex molecules with multiple acid-sensitive sites, the extremely mild deprotection conditions required for the TMB group can significantly increase the overall yield. This can offset the initial reagent cost by reducing the loss of valuable, late-stage intermediates.
-
Time Savings: The rapid cleavage of the TMB group can shorten reaction times compared to other methods, such as catalytic hydrogenolysis for Bn group removal. In a drug development setting, this can translate to faster lead optimization and reduced labor costs.
-
Orthogonality: The ability to selectively remove a TMB group in the presence of Boc, Cbz, or silyl ethers is a powerful tool.[1] This orthogonality simplifies synthetic planning and can eliminate the need for additional protection/deprotection steps, thereby improving the overall efficiency and cost-effectiveness of the synthesis.
Conclusion
This compound, as the precursor to the TMB protecting group, is a specialized but highly valuable reagent in modern organic synthesis. While its per-gram cost is higher than some alternatives, its true cost-effectiveness becomes apparent in complex, multi-step syntheses where its high acid lability and orthogonal properties can lead to higher overall yields, reduced side reactions, and streamlined synthetic routes. For researchers in drug development and complex molecule synthesis, the strategic use of the TMB group can be a powerful and ultimately economical choice.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-Trimethoxybenzyl mercaptan - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 61040-78-6 [sigmaaldrich.com]
- 7. 2,4,6-Trimethoxybenzyl alcohol, 97% | CymitQuimica [cymitquimica.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. media.neliti.com [media.neliti.com]
Computational and Experimental Perspectives on (2,4,6-Trimethoxyphenyl)methanol and Its Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(2,4,6-Trimethoxyphenyl)methanol is a polysubstituted aromatic alcohol with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its electron-rich aromatic ring and reactive benzylic alcohol functionality make it an attractive intermediate for introducing the 2,4,6-trimethoxyphenyl moiety into larger molecular scaffolds. This guide provides a comparative analysis of the properties and applications of this compound, alongside relevant alternatives, supported by available experimental and computational data.
Physicochemical Properties: A Comparative Overview
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization. Due to a scarcity of direct experimental and computational studies on this specific isomer, we present a comparative table including data for the closely related isomer, (2,4,5-Trimethoxyphenyl)methanol, to provide context and enable informed decision-making.
| Property | This compound (Predicted/Supplier Data) | (2,4,5-Trimethoxyphenyl)methanol (Experimental/Computed Data)[1] | (4-Methoxyphenyl)methanol (Anisyl Alcohol) | Benzyl Alcohol |
| Molecular Formula | C₁₀H₁₄O₄ | C₁₀H₁₄O₄ | C₈H₁₀O₂ | C₇H₈O |
| Molecular Weight | 198.22 g/mol | 198.22 g/mol | 138.17 g/mol | 108.14 g/mol |
| Appearance | Solid[2] | Solid | Colorless liquid | Colorless liquid |
| Boiling Point | No data available | No data available | 259 °C | 205 °C |
| Melting Point | No data available | 68-70 °C | 22-25 °C | -15 °C |
| Purity | 95-98% (typical)[2] | ≥97% (typical) | ≥98% (typical) | ≥99% (typical) |
| CAS Number | 61040-78-6[2] | 30038-31-4[1] | 105-13-5 | 100-51-6 |
Synthesis and Reactivity
Representative Experimental Protocol: Synthesis of (2,3,4-trimethoxyphenyl)methanol[3]
This procedure describes the reduction of 2,3,4-trimethoxybenzaldehyde to (2,3,4-trimethoxyphenyl)methanol.
Materials:
-
2,3,4-trimethoxybenzaldehyde
-
Methanol
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Methylene dichloride
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
Charge a clean, dry reactor with methanol and 2,3,4-trimethoxybenzaldehyde at room temperature with stirring.
-
Cool the reaction mixture to 10-15°C.
-
Prepare a solution of sodium hydroxide and sodium borohydride in water.
-
Gradually add the sodium borohydride solution to the reaction mixture, maintaining the temperature between 10-15°C.
-
Maintain the reaction mixture at 10-15°C for 5 hours to ensure the completion of the reduction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, distill off the methanol under vacuum at a temperature below 50°C.
-
Degas the residue at 50°C for 1 hour under vacuum.
-
Cool the residue to room temperature and dissolve it in methylene dichloride.
-
Stir the solution for 30 minutes at room temperature.
-
Wash the organic layer with water until a neutral pH is achieved.
-
Treat the organic layer with anhydrous sodium sulfate to remove any traces of water.
-
Distill off the methylene dichloride under vacuum at a temperature below 45°C.
-
Degas the resulting oily mass for 1 hour at 45°C under vacuum to obtain (2,3,4-trimethoxyphenyl)methanol.
The reactivity of the trimethoxyphenyl moiety is notably influenced by the electron-donating methoxy groups. This is exemplified by the high basicity of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a derivative where the methanol is replaced by a phosphine group. TTMPP has been demonstrated to be an effective organocatalyst in various reactions, including cyanosilylation and cyanocarbonation of aldehydes and ketones.[3] This suggests that the (2,4,6-trimethoxyphenyl)methyl group can act as a sterically bulky and electron-rich component in chemical transformations.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While a dedicated spectroscopic analysis of this compound is not widely published, data for the related isomer (2,4,5-Trimethoxyphenyl)methanol from PubChem can serve as a valuable reference point.
Table 2: Spectroscopic Data for (2,4,5-Trimethoxyphenyl)methanol [1]
| Spectroscopy Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and the benzylic methylene protons are expected. The specific chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the aromatic carbons (both substituted and unsubstituted), methoxy carbons, and the benzylic carbon are anticipated. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (ethers and alcohol) would be observed. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and methoxy groups. |
Alternatives in Organic Synthesis
The choice of a particular substituted benzyl alcohol in a synthetic route depends on the desired electronic and steric properties of the target molecule. Several alternatives to this compound can be considered, each offering distinct advantages.
-
(2,4,5-Trimethoxyphenyl)methanol: This isomer offers a different substitution pattern, which can influence the regioselectivity of subsequent reactions and the biological activity of the final product.
-
(3,4,5-Trimethoxybenzyl) alcohol: This commercially available isomer is a common building block in the synthesis of pharmaceuticals, including the antibacterial drug Trimethoprim.
-
(4-Methoxyphenyl)methanol (Anisyl Alcohol): A simpler, less sterically hindered, and more readily available alternative. It is often used as a protecting group for alcohols and carboxylic acids.
-
Other Substituted Benzyl Alcohols: A wide variety of benzyl alcohols with different substituents (e.g., methyl, nitro, halo) are available, allowing for fine-tuning of electronic and steric effects.
The selection of an appropriate alternative will be dictated by the specific requirements of the synthetic target, including desired reactivity, solubility, and the ultimate biological or material properties.
Logical Workflow for Compound Selection
The process of selecting a substituted benzyl alcohol for a specific application can be visualized as a logical workflow. The following diagram illustrates the key decision points for a researcher.
Caption: Decision workflow for selecting a suitable substituted benzyl alcohol.
References
- 1. (2,4,5-Trimethoxyphenyl)methanol | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 61040-78-6 [sigmaaldrich.com]
- 3. Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2,4,6-Trimethoxyphenyl)methanol: A Step-by-Step Guide
The proper disposal of (2,4,6-Trimethoxyphenyl)methanol is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to mitigate risks and ensure compliance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
II. Waste Identification and Classification
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[2] Based on the Safety Data Sheet (SDS), this compound is an irritant that can cause serious eye and skin damage, and may cause respiratory irritation.[1] Furthermore, it can generate methanol upon hydrolysis.[1] Methanol is a toxic and highly flammable liquid.[3][4] Therefore, waste containing this compound should be managed as hazardous chemical waste.
| Property[1] | Value |
| Physical State | Solid |
| Appearance | Crystalline powder |
| Solubility | Soluble in alcohol, ether, concentrated sulfuric acid, and glacial acetic acid. Insoluble in water.[5] |
| Hazard Class | Skin Irritant, Eye Damage, Respiratory Irritant |
| Primary Disposal Route | Licensed Hazardous Waste Contractor |
III. Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated, compatible, and properly sealed waste container.[2]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials should be stored separately.[6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Spill Management:
-
In the event of a spill, absorb the material with a suitable chemical binder.[1]
-
Carefully shovel the absorbed material into a designated hazardous waste container.[1]
-
Do not wash spills into the sewer system or allow them to contaminate soil or water.[1]
3. Container Management:
-
Keep the hazardous waste container tightly closed except when adding waste.[2]
-
Store the container in a designated satellite accumulation area that is at or near the point of generation.[7]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat and sources of ignition.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[7][8]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2,4,6-Trimethoxyphenyl)methanol
Essential Safety and Handling Guide for (2,4,6-Trimethoxyphenyl)methanol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds, including other substituted phenols and methoxy-substituted aromatic compounds. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The procedural guidance is intended to support operational safety for researchers, scientists, and professionals in drug development.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a conservative approach to PPE is required. The recommendations below are derived from the handling protocols for similar chemical structures.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Skin and Body Protection | A laboratory coat or long-sleeved clothing. | Prevents incidental skin contact. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. | Use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter if handling large quantities, if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area. |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol:
-
Pre-Handling Check: Before starting work, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly.
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to minimize dust generation.
-
Use a spatula or other appropriate tool for transfers.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly.
-
Avoid splashing.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Immediate First Aid Measures
In the event of exposure, follow these procedures immediately while seeking medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
Waste Collection:
-
Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other incompatible wastes.
Disposal Method:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Visualized Safety Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE Selection Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
